5(6)-Carboxyeosin
Beschreibung
BenchChem offers high-quality 5(6)-Carboxyeosin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-Carboxyeosin including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFSXKPEQVWGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-84-4 | |
| Record name | 5(6)-Carboxyeosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Tale of Two Fluorophores: An In-depth Technical Guide to the Photophysical Properties of 5(6)-Carboxyeosin and 5(6)-Carboxyfluorescein
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence, the selection of the appropriate fluorophore is a critical decision that dictates the sensitivity, accuracy, and overall success of an experiment. Among the myriad of available dyes, the xanthene family, and specifically fluorescein and its derivatives, have long been workhorses in biological imaging and sensing. This guide provides an in-depth, comparative analysis of the core photophysical properties of two closely related yet functionally distinct xanthene dyes: 5(6)-Carboxyfluorescein and 5(6)-Carboxyeosin.
While structurally similar, the addition of four bromine atoms to the xanthene core of carboxyeosin dramatically alters its electronic properties, transforming it from a bright fluorophore into an efficient photosensitizer. Understanding these differences is paramount for their effective application in diverse research contexts, from high-sensitivity fluorescence microscopy to photodynamic therapy.
At a Glance: A Comparative Overview
The fundamental difference in the photophysical behavior of 5(6)-Carboxyfluorescein and 5(6)-Carboxyeosin stems from the "heavy-atom effect." The presence of the four heavy bromine atoms in carboxyeosin enhances spin-orbit coupling, which significantly increases the probability of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This efficient population of the triplet state makes carboxyeosin an excellent photosensitizer, capable of generating reactive oxygen species, but at the cost of its fluorescence quantum yield. In contrast, 5(6)-carboxyfluorescein, lacking these heavy atoms, predominantly de-excites through fluorescence, rendering it a bright and reliable fluorescent probe.
| Photophysical Property | 5(6)-Carboxyfluorescein | 5(6)-Carboxyeosin (data for Eosin Y as a close analog) |
| Primary Function | Fluorescent Label | Photosensitizer |
| Absorption Max (λ_abs_ max) | ~490 nm[1][2] | ~525 nm[3] |
| Emission Max (λ_em_ max) | ~515 nm[1][2] | ~545 nm[3] |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at ~490 nm | ~112,000 M⁻¹cm⁻¹ at 524.8 nm[3] |
| Fluorescence Quantum Yield (Φ_f_) | High (~0.93)[2] | Low (~0.02 - 0.15) |
| Fluorescence Lifetime (τ_f_) | ~4 ns[4] | Short (sub-nanosecond to a few nanoseconds) |
| Intersystem Crossing Yield (Φ_ISC_) | Low | High (~0.7) |
| pH Sensitivity | Fluorescence increases with pH (pKa ~6.5)[1] | pH-dependent absorption and emission |
Note: Specific photophysical data for 5(6)-Carboxyeosin is less abundant in the literature. The data presented here for Carboxyeosin is largely based on its close structural analog, Eosin Y (2',4',5',7'-tetrabromofluorescein), which is expected to have very similar photophysical properties.
The Bright Workhorse: 5(6)-Carboxyfluorescein
5(6)-Carboxyfluorescein, often abbreviated as FAM, is a mixture of two isomers (5-carboxy and 6-carboxy). This dye is renowned for its high fluorescence quantum yield, making it an exceptionally bright green-emitting fluorophore.[2] Its carboxyl group provides a convenient handle for covalent attachment to biomolecules, such as proteins and nucleic acids, without significantly altering their biological activity.
Spectral Properties
5(6)-Carboxyfluorescein exhibits a strong absorption maximum around 490 nm and a fluorescence emission maximum at approximately 515 nm.[1][2] The Stokes shift, the difference between the absorption and emission maxima, is relatively small, which is a common characteristic of xanthene dyes.
Environmental Sensitivity
A key feature of carboxyfluorescein is its sensitivity to pH. Its fluorescence intensity is significantly quenched in acidic conditions and increases as the pH becomes more alkaline, with a pKa of approximately 6.5.[1] This property makes it a valuable tool for measuring intracellular pH. The fluorescence of carboxyfluorescein can also be influenced by the polarity of its local environment.
The Photosensitizing Powerhouse: 5(6)-Carboxyeosin
5(6)-Carboxyeosin is a brominated analog of carboxyfluorescein.[5] This seemingly minor structural modification has profound consequences for its photophysical behavior.
The Heavy-Atom Effect and Intersystem Crossing
The four bromine atoms introduce strong spin-orbit coupling, which dramatically enhances the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁).[6] This process, where the spin of the excited electron flips, is typically a "forbidden" transition in lighter organic molecules. The high efficiency of ISC in carboxyeosin means that upon excitation, a large fraction of the molecules will populate the long-lived triplet state rather than returning to the ground state via fluorescence.
Photosensitization
The long-lived triplet state of carboxyeosin can interact with molecular oxygen (in its triplet ground state, ³O₂) via energy transfer. This process generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent. This ability to produce singlet oxygen upon light activation is the basis of its use as a photosensitizer in applications such as photodynamic therapy and for studying protein-protein interactions through photo-crosslinking. 5(6)-Carboxyeosin is described as a singlet oxygen generator that is 19 times greater than fluorescein.[5]
Spectral and Fluorescence Properties
Due to the heavy-atom effect, the absorption and emission spectra of carboxyeosin are red-shifted compared to carboxyfluorescein. Eosin Y, a close analog, has an absorption maximum around 525 nm and an emission maximum around 545 nm.[3] The fluorescence quantum yield of carboxyeosin is significantly lower than that of carboxyfluorescein, as the majority of excited molecules decay through the triplet state. The triplet state lifetime of eosin derivatives can be on the order of microseconds.[7]
Experimental Protocols
Accurate characterization of the photophysical properties of fluorophores is essential for their reliable use. Below are generalized protocols for measuring fluorescence quantum yield and lifetime.
Measurement of Relative Fluorescence Quantum Yield
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., 0.1 M NaOH for carboxyfluorescein)
-
Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ_f_ = 0.95)
-
Sample of unknown quantum yield
Protocol:
-
Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample_ = Φ_standard_ * (m_sample_ / m_standard_) * (η_sample_² / η_standard_²)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube or avalanche photodiode)
-
TCSPC electronics
Protocol:
-
Prepare a dilute solution of the fluorophore to avoid concentration quenching.
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Detect the emitted photons with the fast photodetector.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Repeat this process for a large number of excitation cycles to build up a histogram of photon arrival times.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_f_).
Conclusion: Choosing the Right Tool for the Job
The choice between 5(6)-Carboxyfluorescein and 5(6)-Carboxyeosin is a clear example of how subtle changes in molecular structure can lead to vastly different photophysical properties and, consequently, distinct applications. 5(6)-Carboxyfluorescein, with its high fluorescence quantum yield, remains a premier choice for applications requiring bright, stable fluorescence signals, such as cellular imaging and labeling. Conversely, 5(6)-Carboxyeosin, through the heavy-atom effect, is an efficient triplet-state generator, making it an ideal candidate for photosensitization applications, including photodynamic therapy and studies of oxidative stress. A thorough understanding of their fundamental photophysical characteristics, as outlined in this guide, is essential for researchers to harness the full potential of these powerful xanthene dyes in their scientific endeavors.
References
-
Scott, P. (n.d.). Eosin Y. OMLC. Retrieved from [Link]
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. [Link]
-
Bidmanova, S., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. Sensors and Actuators B: Chemical, 161(1), 215-222. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging. In PubMed Central. Retrieved from [Link]
-
Bromiley, A., et al. (2024). Fluorescence lifetime imaging and phasor analysis of intracellular porphyrinic photosensitizers applied with different polymeric formulations. Journal of Photochemistry and Photobiology B: Biology, 254, 112904. [Link]
-
Zhao, J., et al. (2013). Triplet photosensitizers: from molecular design to applications. Chemical Society Reviews, 42(12), 5323-5351. [Link]
-
Wikipedia. (n.d.). Intersystem crossing. Retrieved from [Link]
-
Asadi, A., et al. (2021). Intersystem Crossing in Tetrapyrrolic Macrocycles. A First-Principles Analysis. The Journal of Physical Chemistry Letters, 12(24), 5749-5755. [Link]
-
Speiser, S., & Shakkour, N. (1985). Intersystem-crossing and excited-state absorption in eosin Y solutions determined by picosecond double pulse transient. Applied Physics B, 38(3), 191-197. [Link]
-
Asai, K., & Sekiguchi, T. (2018). Estimation of Quantum Yields of Weak Fluorescence from Eosin Y Dimers Formed in Aqueous Solutions. Bulletin of the Chemical Society of Japan, 91(4), 670-672. [Link]
-
Bertin Bioreagent. (n.d.). 5(6)-Carboxyfluorescein. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) the UV–vis absorption spectra of 5(6) Carboxyfluorescein (CFS) at.... Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
Shmanai, V. V., et al. (2020). Fluorescent Properties of Carboxyfluorescein Bifluorophores. Journal of Fluorescence, 30(3), 629-635. [Link]
Sources
- 1. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. omlc.org [omlc.org]
- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]
- 6. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Determination of the Molar Extinction Coefficient of 5(6)-Carboxyeosin: A Self-Validating Protocol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molar extinction coefficient (ε), also known as molar absorptivity, is a fundamental and intrinsic property of a chromophore that dictates its ability to absorb light at a specific wavelength. For researchers utilizing 5(6)-Carboxyeosin, a brominated analog of carboxyfluorescein, an accurate determination of this value is paramount for the precise quantification of the dye in solution, the calculation of labeling ratios in bioconjugation, and the overall reproducibility of experimental results. This guide provides a comprehensive, field-proven methodology for the accurate determination of the molar extinction coefficient of 5(6)-Carboxyeosin. We will delve into the theoretical underpinnings of the Beer-Lambert Law, explore the critical experimental parameters that influence the absorbance of this pH-sensitive dye, and present a detailed, self-validating protocol that ensures the generation of reliable and accurate data.
Theoretical Foundation: The Beer-Lambert Law
The cornerstone of quantitative absorption spectroscopy is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[1] The law is expressed as:
A = εcl
Where:
-
A is the absorbance (a unitless quantity).[]
-
ε (epsilon) is the molar extinction coefficient, a constant specific to the molecule at a given wavelength, solvent, and pH. Its units are M⁻¹cm⁻¹.
-
c is the molar concentration of the absorbing species (in M, or mol/L).
-
l is the path length of the light through the solution (in cm), which is typically the width of the cuvette (commonly 1 cm).[3][4]
This equation demonstrates that by measuring the absorbance of a series of solutions of known concentrations, one can determine the molar extinction coefficient from the slope of the resulting linear plot.[3]
Critical Parameters Influencing 5(6)-Carboxyeosin Absorbance
Unlike many simple compounds, the spectral properties of xanthene dyes like 5(6)-Carboxyeosin are highly sensitive to their chemical environment. Failure to control these parameters is the primary source of variability and error in determining the molar extinction coefficient.
The Profound Impact of pH
The fluorescence and absorbance of fluorescein and its derivatives are profoundly dependent on pH.[5] The xanthene core of 5(6)-Carboxyeosin contains phenolic hydroxyl groups that undergo protonation and deprotonation events, altering the electronic structure of the chromophore. In acidic conditions (low pH), the molecule exists predominantly in a non-fluorescent, colorless lactone form. As the pH increases into the basic range, the molecule converts to the highly conjugated and colored dianion form, which exhibits strong absorbance in the visible spectrum.[1]
Therefore, it is imperative to perform and report the determination of the molar extinction coefficient in a well-defined and buffered solution. For maximal absorbance and consistency, a buffer with a pH of 8.0 or higher is recommended.
Solvent Effects
The polarity and composition of the solvent can influence the spectral properties of the dye. While 5(6)-Carboxyeosin is often dissolved in an organic solvent like Dimethyl sulfoxide (DMSO) for stock solutions, the final determination of its molar extinction coefficient should be performed in the aqueous buffer relevant to its final application (e.g., Phosphate-Buffered Saline (PBS), Tris buffer).
Dye Purity and Aggregation
The purity of the 5(6)-Carboxyeosin solid is a direct factor in the accuracy of the initial stock solution concentration. It is crucial to use a high-purity grade (>90%) and to account for the stated dye content if provided by the manufacturer.[6] At high concentrations, dye molecules can form non-absorbent H-dimers or other aggregates, leading to a deviation from the linear relationship of the Beer-Lambert Law. This is a key reason for performing a dilution series; measurements should be taken in a concentration range where absorbance is linear with concentration.
Experimental Protocol for Molar Extinction Coefficient Determination
This protocol is designed as a self-validating system. The linearity of the final plot of Absorbance vs. Concentration serves as an internal control, confirming that the measurements were made under conditions where the Beer-Lambert Law is obeyed.
Materials and Equipment
-
5(6)-Carboxyeosin, high purity solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., 100 mM Tris, pH 8.0 or 1X PBS, pH 7.4)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Class A volumetric flasks
-
UV-Vis Spectrophotometer
-
Matched quartz or high-quality plastic cuvettes (1 cm path length)
Step-by-Step Methodology
Step 1: Preparation of a Concentrated Stock Solution in DMSO
The causality for using DMSO as the initial solvent is its ability to readily dissolve the solid dye, minimizing aggregation before dilution into the final aqueous buffer.
-
Accurately weigh approximately 1-2 mg of 5(6)-Carboxyeosin solid using an analytical balance. Record the exact mass.
-
Quantitatively transfer the solid to a small volumetric flask (e.g., 2 mL).
-
Add a small amount of anhydrous DMSO to dissolve the solid completely.
-
Once dissolved, bring the final volume to the mark with DMSO and mix thoroughly.
-
Calculate the precise molar concentration of this stock solution.
-
Note on Molecular Weight (MW): 5(6)-Carboxyeosin is the tetrabrominated derivative of 5(6)-carboxyfluorescein (MW ≈ 376.32 g/mol ). The addition of four bromine atoms and removal of four hydrogen atoms results in a calculated MW of approximately 692 g/mol . Use this value for your calculations.
-
Step 2: Preparation of an Intermediate Stock Solution in Aqueous Buffer
-
Transfer a precise volume of the DMSO stock solution (e.g., 100 µL) into a larger volumetric flask (e.g., 10 mL).
-
Dilute to the mark with your chosen aqueous buffer (e.g., 100 mM Tris, pH 8.0). Mix thoroughly. This intermediate dilution minimizes the final percentage of DMSO in the working solutions, reducing solvent effects.
Step 3: Creation of a Dilution Series
-
Using the intermediate stock solution, prepare a series of at least five dilutions in the aqueous buffer. A suggested concentration range would aim for final absorbance values between 0.1 and 1.0.
-
Prepare a "blank" sample containing only the aqueous buffer with a percentage of DMSO matching that in your most concentrated sample.
Step 4: Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range (e.g., 350 nm to 600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Zero the spectrophotometer using the blank solution in a 1 cm cuvette.
-
Measure the full absorbance spectrum of one of the mid-range dilutions to identify the λmax. For Eosin Y, a structurally similar molecule, the λmax is around 525 nm in basic ethanol.[7]
-
Set the spectrophotometer to measure the absorbance at this determined λmax.
-
Measure the absorbance of each of your dilutions, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next solution to be measured.
Data Analysis and Calculation
-
Create a table of your data with Molar Concentration (c) on the x-axis and Absorbance (A) at λmax on the y-axis.
-
Plot Absorbance vs. Molar Concentration using graphing software.
-
Perform a linear regression on the data points. The plot should be highly linear.
-
The slope of this line is equal to the molar extinction coefficient (ε) because, for a 1 cm path length (l=1), the Beer-Lambert equation (A = εcl) simplifies to the form of a line, y = mx, where y=A, m=ε, and x=c.
-
The R² value of the linear regression should be ≥ 0.99 to ensure the trustworthiness of the data. An R² value below this may indicate pipetting errors, dye aggregation at higher concentrations, or other experimental inconsistencies.
Workflow for Molar Extinction Coefficient Determination
Caption: Experimental workflow for determining the molar extinction coefficient.
Data Presentation and Expected Values
While a definitive published value for 5(6)-Carboxyeosin is elusive, data from structurally analogous compounds can provide a useful reference point.
| Compound | Molar Extinction Coefficient (ε) | Conditions | Reference |
| Eosin Y | ~112,000 M⁻¹cm⁻¹ | Basic Ethanol, at 524.8 nm | [7] |
| Eosin Y | ~49,600 M⁻¹cm⁻¹ | Aqueous, pH 6.2 | [1] |
Table 1: Reference Molar Extinction Coefficients for Eosin Y. The significant variation underscores the critical importance of specifying the experimental conditions.
Researchers should record their own data in a similar format for clear reporting:
| Concentration (M) | Absorbance at λmax (nm) |
| Dilution 1 | A₁ |
| Dilution 2 | A₂ |
| Dilution 3 | A₃ |
| Dilution 4 | A₄ |
| Dilution 5 | A₅ |
Table 2: Template for Recording Experimental Data.
Conclusion
The accurate determination of the molar extinction coefficient of 5(6)-Carboxyeosin is not a trivial task but is an essential one for ensuring quantitative accuracy in downstream applications. By understanding the profound influence of pH and other environmental factors, and by employing a systematic, self-validating protocol based on the Beer-Lambert Law, researchers can confidently establish a reliable value for ε specific to their own experimental conditions. This approach moves beyond reliance on potentially inapplicable literature values and embraces the principles of robust and reproducible science.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Determination of concentration of food dye in sports drink using Beer Lambert Law. Retrieved February 10, 2026.
- Bellevue College. (n.d.). Beer's Law: Determining the Concentration of a Solution. Retrieved February 10, 2026.
-
Oregon Medical Laser Center. (n.d.). Eosin Y. Retrieved February 10, 2026, from [Link].
- Roy, S. C., & Mahmood, A. J. (2021). Effect of pH on Homogeneous Photodegradation of Eosin Y Dye. Journal of Nepal Chemical Society, 42(1).
- Bidmanova, S., et al. (2011). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin for optical pH sensing.
- Khan Academy. (n.d.). Worked example: Calculating concentration using the Beer–Lambert law. Retrieved February 10, 2026.
Sources
Methodological & Application
Introduction: The Strategic Advantage of 5(6)-Carboxyeosin
Topic: Precision Photopolymerization using 5(6)-Carboxyeosin: Surface Anchoring and Targeted Hydrogel Formation Content Type: Detailed Application Note and Protocol Audience: Researchers in Tissue Engineering, Microfluidics, and Drug Delivery.
In the field of hydrogel fabrication, Eosin Y is a ubiquitous visible-light photoinitiator. However, for applications requiring precise spatial control—such as coating specific cell populations, functionalizing microfluidic channels, or creating robustly anchored tissue scaffolds—standard Eosin Y falls short because it is a bulk, diffusable initiator.
5(6)-Carboxyeosin represents a functional evolution of this chemistry. It retains the efficient visible-light absorption (~515–525 nm) and rapid radical generation of Eosin Y but adds a chemically reactive carboxyl motif. This allows the initiator to be covalently conjugated to biomolecules (antibodies, peptides) or material surfaces (glass, silicon, tissue) prior to polymerization.
Key Differentiator: By tethering the initiator to a surface, polymerization is restricted to the interface. This results in "surface-mediated photopolymerization," eliminating delamination issues and enabling high-resolution photolithography without the need for photomasks in some contact-based applications.
Mechanistic Principles
Type II Photoinitiation & Cyclic Regeneration
5(6)-Carboxyeosin acts as a photosensitizer in a Type II system. It does not cleave upon irradiation; instead, it enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (typically a tertiary amine like Triethanolamine, TEOA).
-
Excitation: 5(6)-Carboxyeosin absorbs green light (
) and transitions to the excited singlet state ( ), then undergoes intersystem crossing to the triplet state ( ). -
Electron Transfer:
forms an exciplex with the amine co-initiator (TEOA). An electron is transferred from TEOA to Eosin. -
Radical Generation: A proton transfer follows, generating a neutral Eosin radical (
) and a reactive amine radical ( ). The amine radical initiates the acrylate polymerization. -
Oxygen Resistance (Cyclic Regeneration): Unlike Irgacure 2959, the Eosin radical (
) can react with molecular oxygen or other radical inhibitors to regenerate the ground-state Eosin dye. This cycle consumes oxygen rapidly, allowing polymerization to proceed even in air-exposed droplets, a critical advantage for open-system biological printing.
Surface-Mediated Growth
When 5(6)-Carboxyeosin is covalently bound to a surface, the radical generation occurs at the interface. The growing polymer chains are chemically grafted to the surface via the initiator, preventing the "floating gel" phenomenon often seen with bulk Eosin Y.
Figure 1: Mechanism of 5(6)-Carboxyeosin photoinitiation showing the critical oxygen-scavenging regeneration cycle.
Materials & Reagents
| Component | Specification | Role |
| 5(6)-Carboxyeosin | >95% purity, mixed isomers | Photoinitiator / Surface Anchor |
| PEGDA (Mn 575 or 700) | Liquid, inhibitor-free preferred | Monomer |
| Triethanolamine (TEOA) | >99% | Co-initiator (Electron Donor) |
| N-vinyl-2-pyrrolidone (NVP) | Optional | Accelerator / Solvent for dye |
| EDC & NHS | Reagent Grade | Activation of Carboxyl group |
| MES Buffer | 0.1 M, pH 6.0 | Conjugation Buffer |
| DMSO | Anhydrous | Stock Solvent |
Experimental Protocols
Protocol A: Preparation of Reactive 5(6)-Carboxyeosin-NHS Ester
Note: While pre-activated NHS esters can be purchased, they hydrolyze effectively. Fresh activation is recommended for critical surface work.
-
Dissolution: Dissolve 5 mg of 5(6)-Carboxyeosin in 500 µL of anhydrous DMSO.
-
Activation: Add 5 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 3 mg of NHS (N-hydroxysuccinimide) to the solution.
-
Incubation: Vortex and incubate at room temperature for 30–60 minutes in the dark.
-
Checkpoint: The solution is now reactive toward primary amines. Use immediately or store at -20°C for <1 week.
-
Protocol B: Surface Functionalization (Glass/Silicon)
This step anchors the initiator to the substrate.
-
Silanization: Clean glass slides with Piranha solution (Caution: Corrosive) or plasma. Treat with 2% APTES (3-aminopropyltriethoxysilane) in ethanol for 1 hour to generate surface amines. Wash with ethanol and cure at 100°C for 15 mins.
-
Conjugation: Dilute the Protocol A stock solution into PBS (pH 7.4) or bicarbonate buffer (pH 8.0) to a final concentration of 0.1 mg/mL.
-
Note: Do not use Tris buffer (contains amines).
-
-
Incubation: Submerge the amine-coated slides in the Carboxyeosin solution for 1 hour in the dark.
-
Washing: Wash extensively with PBS, then water, then ethanol to remove unbound dye.
-
Validation: The glass surface should appear faint pink/orange. Fluorescence microscopy can confirm uniform coating (Ex: 520 nm).
-
Protocol C: Interfacial Photopolymerization of PEGDA
This protocol grows the hydrogel from the surface.
-
Pre-polymer Solution: Prepare the following mixture in PBS (pH 7.4):
-
10–20% (w/v) PEGDA (MW 700 or 3.4k).
-
1.5% (v/v) TEOA (Triethanolamine).
-
Crucial:DO NOT add free Eosin to this solution. The initiator is already on the surface.
-
Optional: Add 3.5 µL/mL NVP to accelerate reaction.
-
-
Chamber Assembly: Place a spacer (e.g., silicone isolator or Teflon tape, ~100 µm thick) on the functionalized glass slide. Pipette the pre-polymer solution into the spacer. Cover with a non-functionalized glass coverslip.
-
Irradiation: Expose to green light (515–530 nm).
-
Light Source: Green LED array or Argon Laser.
-
Intensity: 10–50 mW/cm².
-
Time: 30–120 seconds.
-
-
Development: Remove the coverslip and gently wash with PBS.
-
Result: Only the polymer chains initiated by the surface-bound radicals will remain attached. Bulk liquid will wash away, leaving a covalently attached hydrogel coating.
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for surface-mediated photopolymerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Gelation | Low pH | TEOA requires basic pH (>7.4) to be an effective electron donor. Adjust prepolymer pH to 8.0. |
| Delamination | Poor Surface Conjugation | Verify APTES silanization quality. Ensure NHS-ester was fresh. |
| Slow Reaction | Oxygen Inhibition | While resistant, high O2 still slows it. Purge prepolymer with Argon or increase light intensity. |
| Leaching/Pink Gel | Non-covalent Dye | Extensive washing after Protocol B is required. If the gel is pink, unbound dye was trapped. |
References
-
Cruzat, A. et al. (2025). "Photopolymerization of poly(ethylene glycol) diacrylate on eosin-functionalized surfaces." Biomaterials.[1][2]
-
Berron, B. J. et al. (2018). "Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings." PLOS ONE.
-
Kizilel, S. et al. (2004). "Inhibition of thrombosis and intimal thickening by in situ photopolymerization of thin hydrogel barriers." PNAS.
-
Avci, D. et al. (2021). "Mechanism of Cyclic Dye Regeneration During Eosin-Sensitized Photoinitiation." Macromolecules.
-
Sigma-Aldrich. "5(6)-Carboxyfluorescein Product Specification."
Sources
Application Notes and Protocols: 5(6)-Carboxyeosin Diacetate for Intracellular Analysis
Authored by: Senior Application Scientist, Gemini
Introduction: Unveiling Intracellular Dynamics with 5(6)-Carboxyeosin Diacetate
In the intricate world of cellular biology, the ability to peer inside living cells and monitor their physiological state is paramount. 5(6)-Carboxyeosin diacetate stands as a powerful tool in the researcher's arsenal, offering a versatile method for assessing cell viability and other intracellular parameters. This lipophilic, non-fluorescent molecule readily crosses the plasma membrane of living cells. Once inside, it undergoes a remarkable transformation. Intracellular esterases, ubiquitous enzymes within viable cells, cleave the acetate groups from the carboxyeosin diacetate backbone. This enzymatic conversion yields the highly fluorescent and membrane-impermeant 5(6)-carboxyeosin. The accumulation of this fluorescent product is therefore a direct indicator of both membrane integrity and enzymatic activity, hallmarks of cellular health.
These application notes provide a comprehensive guide to the principles and practical execution of experiments utilizing 5(6)-Carboxyeosin diacetate. We will delve into the underlying biochemical mechanisms, provide detailed protocols for cell loading and analysis, and offer insights into troubleshooting common experimental hurdles.
The Scientific Principle: A Two-Step Process of Cellular Transformation
The utility of 5(6)-Carboxyeosin diacetate hinges on a sequential two-step process: passive diffusion and enzymatic activation. This elegant mechanism ensures that only viable cells with intact membranes and active metabolism will fluoresce.
-
Passive Diffusion Across the Cell Membrane: The diacetate form of carboxyeosin is a relatively small and lipophilic molecule. This chemical characteristic allows it to freely diffuse across the lipid bilayer of the cell membrane, gaining entry into the intracellular environment. This process is not dependent on active transport mechanisms and occurs in both living and dead cells.
-
Intracellular Hydrolysis by Esterases: The key to the probe's specificity lies in the second step. Once inside the cell, ubiquitous intracellular esterases recognize and cleave the two acetate groups from the carboxyeosin diacetate molecule.[1][2][3] This hydrolysis reaction is a hallmark of metabolically active cells. The resulting product, 5(6)-carboxyeosin, is a highly fluorescent molecule that is also polar and thus trapped within the cell, as it cannot readily cross the cell membrane.[3] Dead or dying cells, with compromised membrane integrity and diminished esterase activity, are unable to efficiently hydrolyze the diacetate and retain the fluorescent product, thus exhibiting significantly lower or no fluorescence.
This process can be visualized as follows:
Caption: Mechanism of 5(6)-Carboxyeosin diacetate cell loading and activation.
Key Reagents and Equipment
A successful experiment begins with the proper materials. The following table outlines the necessary reagents and equipment for utilizing 5(6)-Carboxyeosin diacetate.
| Reagent/Equipment | Specifications | Supplier Recommendation | Notes |
| 5(6)-Carboxyeosin Diacetate | ≥90.0% purity (HPLC) | Sigma-Aldrich, Thermo Fisher Scientific | Store desiccated at -20°C, protected from light. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.7% purity | Major chemical suppliers | Use to prepare a concentrated stock solution. |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4, sterile | Standard laboratory supplier | For washing cells and preparing working solutions. |
| Cell Culture Medium | Appropriate for your cell type | Standard laboratory supplier | For maintaining cells prior to and after labeling. |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Standard laboratory supplier | May be required in culture medium and wash buffers. |
| Cell Scraper/Trypsin-EDTA | For adherent cell lines | Standard laboratory supplier | For detaching cells from culture flasks. |
| Microcentrifuge Tubes | 1.5 mL, sterile | Standard laboratory supplier | For preparing and storing solutions. |
| Hemocytometer or Automated Cell Counter | - | Standard laboratory supplier | For accurate cell counting. |
| Fluorescence Microscope or Flow Cytometer | Equipped with appropriate filters for fluorescein (Excitation ~492 nm, Emission ~517 nm) | Major instrument manufacturers | For visualizing and quantifying fluorescence. |
| 37°C Incubator with 5% CO₂ | - | Standard laboratory supplier | For cell culture and incubation steps. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for cell loading and analysis. Optimization of incubation times and probe concentration is recommended for each cell type and experimental condition.
Protocol 1: Preparation of 5(6)-Carboxyeosin Diacetate Stock Solution
A concentrated stock solution in DMSO is the first critical step. The high concentration allows for minimal addition of DMSO to the cell suspension, reducing potential solvent-induced toxicity.
-
Equilibrate: Allow the vial of 5(6)-Carboxyeosin diacetate and the anhydrous DMSO to come to room temperature before opening to prevent condensation of water, which can lead to hydrolysis of the probe.[4]
-
Reconstitution: Prepare a 1-10 mM stock solution of 5(6)-Carboxyeosin diacetate in anhydrous DMSO. For example, to prepare a 2 mM stock solution, add the appropriate volume of DMSO to the vial of pre-weighed powder.
-
Dissolution: Vortex the vial thoroughly to ensure the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store these aliquots at -20°C, protected from light and moisture. Properly stored aliquots are typically stable for up to 6 months. Avoid repeated freeze-thaw cycles.[4][5]
Protocol 2: Staining Suspension Cells for Flow Cytometry
This protocol is designed for cells grown in suspension.
-
Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with pre-warmed (37°C) serum-free PBS or an appropriate buffer.[5] The absence of serum is important as esterases present in serum can hydrolyze the probe extracellularly.
-
Cell Counting: Resuspend the cells in pre-warmed PBS and determine the cell concentration using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Staining: Add the 5(6)-Carboxyeosin diacetate stock solution to the cell suspension to achieve a final concentration typically in the range of 0.5-10 µM. A titration experiment is highly recommended to determine the optimal concentration for your specific cell type.[4]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[6]
-
Stopping the Reaction: Stop the loading process by adding 4-5 volumes of cold, complete culture medium (containing at least 10% FBS). The serum proteins will bind to any remaining extracellular probe.
-
Final Wash: Centrifuge the cells and wash them twice with complete culture medium or PBS to remove any unbound probe.
-
Analysis: Resuspend the cells in an appropriate buffer for flow cytometry analysis. Analyze the cells promptly.
Caption: Workflow for staining suspension cells with 5(6)-Carboxyeosin diacetate.
Protocol 3: Staining Adherent Cells for Fluorescence Microscopy
This protocol is tailored for cells grown in monolayers on coverslips or in imaging plates.
-
Cell Seeding: Seed cells on sterile glass coverslips or in an appropriate imaging-compatible plate and allow them to adhere and grow to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) serum-free PBS.
-
Staining Solution Preparation: Prepare the staining solution by diluting the 5(6)-Carboxyeosin diacetate stock solution in serum-free PBS to the desired final concentration (typically 1-25 µM).[7]
-
Staining: Add the staining solution to the cells, ensuring the entire monolayer is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells three times with pre-warmed complete culture medium or PBS.
-
Imaging: Mount the coverslip on a slide with a drop of mounting medium or add fresh imaging buffer to the plate. Proceed with fluorescence microscopy using the appropriate filter set for fluorescein.
Troubleshooting Common Issues
Even with meticulous planning, experimental challenges can arise. This section addresses common problems and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | - Insufficient probe concentration.- Short incubation time.- Low esterase activity in the cell type.- Hydrolyzed stock solution.[4]- Incorrect filter set on the microscope/flow cytometer. | - Perform a concentration titration to find the optimal concentration.- Increase the incubation time (e.g., up to 60 minutes).- Confirm cell viability with an alternative method (e.g., Trypan Blue).- Prepare a fresh stock solution of the probe.- Ensure the use of filters appropriate for fluorescein (Ex/Em ~492/517 nm).[8] |
| High Background Fluorescence | - Incomplete removal of extracellular probe.- Presence of esterases in the serum of the wash buffer.- Cell death leading to probe leakage. | - Increase the number of washes after staining.- Use serum-free PBS for all wash steps before analysis.- Ensure cells are healthy and handle them gently to minimize cell lysis. |
| Cell Toxicity or Death | - Probe concentration is too high.[4]- Prolonged incubation time.- Toxicity from DMSO. | - Use the lowest effective concentration of the probe.- Reduce the incubation time.- Ensure the final concentration of DMSO in the cell suspension is low (typically <0.1%). |
| Inconsistent Staining Between Samples | - Variation in cell number.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Ensure accurate cell counting and consistent cell density for all samples.- Standardize all incubation steps.- Use calibrated pipettes and ensure thorough mixing. |
Data Interpretation and Applications
The fluorescence intensity of cells stained with 5(6)-Carboxyeosin diacetate is directly proportional to their viability.
-
Flow Cytometry: In a flow cytometry histogram, viable cells will appear as a distinct population with high fluorescence intensity, while non-viable cells will have low or no fluorescence. This allows for the quantification of the percentage of viable cells in a population.
-
Fluorescence Microscopy: Live cells will exhibit bright green fluorescence, primarily in the cytoplasm. Dead or dying cells will be dimly fluorescent or non-fluorescent. This method is excellent for visualizing the viability of cells within a tissue or culture dish.
Beyond simple viability assays, 5(6)-Carboxyeosin diacetate and its derivatives are used in a range of applications, including:
-
Cell Proliferation Assays: The succinimidyl ester derivative, CFSE (Carboxyfluorescein diacetate succinimidyl ester), covalently binds to intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each generation.[9][10]
-
Cell Tracking: The stable labeling allows for the long-term tracking of cells both in vitro and in vivo.[8]
-
Drug-Induced Cytotoxicity Assays: The probe can be used to assess the cytotoxic effects of various compounds on cell populations.
Conclusion
5(6)-Carboxyeosin diacetate is a robust and reliable tool for the assessment of cell viability and other cellular functions. By understanding the underlying principles of its uptake and activation, and by following carefully optimized protocols, researchers can gain valuable insights into the health and behavior of their cells. The versatility of this fluorescent probe ensures its continued prominence in a wide array of biological research and drug discovery applications.
References
-
Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1996). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 62(10), 3607–3612. Available from: [Link]
-
The mechanism of 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester-labeled (CFDASE). ResearchGate. Available from: [Link]
-
Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 61(4), 1614–1619. Available from: [Link]
-
Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Semantic Scholar. Available from: [Link]
-
Hydrolysis of 5(6)-carboxyfluorescein diacetate (5,6 CFDA) into.... ResearchGate. Available from: [Link]
-
5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. PubMed. Available from: [Link]
-
CFDA-SE Cell Proliferation Assay Kit. Bio-Rad. Available from: [Link]
-
Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). University of Chicago. Available from: [Link]
-
Shootward Movement of CFDA Tracer Loaded in the Bottom Sink Tissues of Arabidopsis. MDPI. Available from: [Link]
-
Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PMC. Available from: [Link]
-
CFDA SE Cell Proliferation Kit. Interchim. Available from: [Link]
-
Suspensions or Biofilms and other factors that affect disinfectant testing on pathogens. WUR eDepot. Available from: [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. Available from: [Link]
-
Analysis of 5- (and 6-) carboxy fluorescein diacetate succinimidyl ester (CFSE) stability in cultured cells. ResearchGate. Available from: [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. BestProtocols: Staining Cells with eFluor Proliferation Dyes for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
preparation of 5(6)-Carboxyeosin stock solution for cell staining
Application Note & Protocol: Preparation and Handling of 5(6)-Carboxyeosin Stock Solution
Abstract
5(6)-Carboxyeosin is a brominated derivative of fluorescein characterized by its high quantum yield, orange-red fluorescence, and potent photosensitizing properties.[1][2] Unlike its green-fluorescent parent (carboxyfluorescein), 5(6)-Carboxyeosin generates significant singlet oxygen (
Scientific Foundation & Mechanism[1][2][3][4]
Chemical Identity & Properties
-
Core Structure: 5(6)-Carboxyeosin (C
H Br O for the monomeric free acid) retains the xanthene backbone of eosin Y but includes a carboxylic acid handle at the 5 or 6 position.[1][2][3][4] -
Fluorescence: Excitation Max
520–525 nm; Emission Max 545–550 nm.[1][3] It is best excited by 514 nm (Argon) or 532 nm (Nd:YAG) laser lines.[1][2][3][4] -
Photosensitization: The heavy atom effect (four bromine atoms) facilitates intersystem crossing to the triplet state, generating singlet oxygen.[1][2] Crucial Implication: This dye is phototoxic.[1][3] Manipulations must occur in low-light conditions to prevent premature photobleaching or unintended cellular damage during staining.[1][3]
Solubility & Stability Logic
-
Hydrophobicity: The bromine atoms increase lipophilicity compared to fluorescein, but the carboxyl group adds polarity.[1]
-
Solvent Choice: Anhydrous DMSO is the gold standard for stock solutions.[1][3] It prevents hydrolysis (if using the ester form) and ensures complete solvation of the aromatic rings.[1][2][3] Ethanol is a secondary alternative but evaporates faster, altering concentration.[1]
-
Aqueous Behavior: The free acid is sparingly soluble in neutral water.[1][3] It requires a pH > 6.5 (ionization of the phenol and carboxyl groups) to fully dissolve and fluoresce.[1][2][3]
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| 5(6)-Carboxyeosin | High Purity (>95%), Mixture of Isomers | Fluorophore / Photosensitizer |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, Cell Culture Grade (≥99.9%) | Primary Solvent for Stock |
| Phosphate Buffered Saline (PBS) | pH 7.4, Ca²⁺/Mg²⁺ free | Diluent for Working Solution |
| Amber Glass Vials | Borosilicate, Screw-cap with PTFE liner | Light-protected storage |
| Desiccant Pack | Silica Gel | Moisture protection during storage |
Protocol: Stock Solution Preparation
Safety Warning: 5(6)-Carboxyeosin is a photosensitizer.[2][3][4] Perform all steps in low light (amber safe lights) or wrap tubes in foil. Wear gloves and eye protection.[1][3]
Step 1: Verify Molecular Weight (Critical)
Commercial preparations vary.[1][2][3] Some are supplied as free acids (~692 Da), while others are salts or dimers (~1383 Da).[1][2][3]
-
Action: Check the Certificate of Analysis (CoA) on your specific vial.[1][3]
-
Calculation Example (using Monomer MW = 692 g/mol ):
[1][2][3][4]
Step 2: Dissolution
-
Allow the product vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of 5(6)-Carboxyeosin into a sterile amber glass vial.
-
Add Anhydrous DMSO to achieve the desired concentration (typically 10–50 mM ).[1][3]
-
Vortex vigorously for 30–60 seconds until no particulates remain.
-
(Optional) Sonicate in a bath sonicator for 5 minutes if dissolution is slow.
Step 3: Storage
-
Aliquot the stock solution into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Conditions: Store at -20°C .
-
Protection: Keep vials inside a light-proof box with a desiccant pack. Stability is typically >6 months under these conditions.[1][3][5]
Protocol: Working Solution & Cell Staining
Context: 5(6)-Carboxyeosin (free acid) is membrane impermeant .[2][3][4]
-
Use Case A (Live Cells): It will not enter healthy cells passively.[1][2][3] It is used to stain dead cells (viability assay) or must be introduced via microinjection/electroporation.[1][2][3]
-
Use Case B (Fixed Cells): Used for immunolabeling (requires conjugation to a secondary antibody) or general protein staining.[1][2][3][4]
Preparation of Working Solution
Staining Workflow (General)
Figure 1: Decision tree for 5(6)-Carboxyeosin application based on cell membrane integrity.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Working Solution | Buffer pH is too low (< 6.0). | Adjust buffer pH to 7.4 or 8.[1][3]0. Carboxyeosin requires ionization for solubility.[1][3] |
| Low Fluorescence Signal | Photobleaching or Acidic Environment.[1][3] | Minimize light exposure.[1][3] Check pH. Ensure excitation filter matches (~520 nm). |
| High Background | Non-specific binding of carboxyl group.[1][3] | Increase washing steps.[1][3] Use a blocking agent (BSA) if staining proteins.[3] |
| Cell Death during Imaging | Phototoxicity (Singlet Oxygen).[3] | Reduce laser power. Reduce exposure time.[1][3] Use an anti-fade reagent if possible (though this may scavenge ROS intended for study).[1][3] |
References
-
Abcam. 5(6)-Carboxyeosin (CAS 132201-84-4) Product Datasheet.[2][3][4] Accessed October 2023.[1][3] Link[1][2][3][4]
-
BOC Sciences. 5(6)-Carboxyeosin diacetate N-succinimidyl ester Properties. Accessed October 2023.[1][3]
-
Cayman Chemical. 5(6)-Carboxyfluorescein Product Information (Comparative Solubility).Link[1][2][3][4]
-
Molecular Probes (Thermo Fisher). Handbook of Fluorescent Probes and Research Products: pH Indicators and Derivatives.[1][3]Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester CFSE [sigmaaldrich.com]
- 4. 5(6)-羧基二乙酸荧光素 N-琥珀酰亚胺酯 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Conjugation of 5(6)-Carboxyeosin to Antimicrobial Peptides
Introduction: Illuminating the Mechanisms of Antimicrobial Peptides
Antimicrobial peptides (AMPs) represent a promising frontier in the battle against multidrug-resistant pathogens.[1][2][3] Their diverse mechanisms of action, often involving direct interaction with and disruption of microbial membranes, make them attractive therapeutic candidates.[2][4][5] To fully harness their potential, it is crucial to elucidate their precise modes of action, including their localization and interaction with bacterial cells.[1] Fluorescent labeling of AMPs provides a powerful tool for visualizing these processes, enabling researchers to track peptide distribution, membrane permeabilization, and potential intracellular targets in real-time.[1][][7][8]
5(6)-Carboxyeosin, a bright green fluorescent dye, is an excellent candidate for labeling peptides.[9] Its succinimidyl ester (NHS ester) derivative reacts efficiently and specifically with primary amines, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[][11][12][] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of 5(6)-Carboxyeosin to antimicrobial peptides. It details the underlying chemistry, provides step-by-step protocols for conjugation and purification, and outlines methods for characterizing the final conjugate.
The Chemistry of Conjugation: NHS Ester Reactions
The conjugation of 5(6)-Carboxyeosin to an AMP is typically achieved through the reaction of a 5(6)-Carboxyeosin N-hydroxysuccinimide (NHS) ester with primary amine groups on the peptide.[11][12][] Primary amines are present at the N-terminus of every peptide and on the side chain of lysine (Lys, K) residues.[11][14] These amines are nucleophilic and readily attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[11][]
The reaction is highly dependent on pH.[11][12] At acidic pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[12] Conversely, at highly alkaline pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[11][12] The optimal pH for this reaction is typically between 7.2 and 8.5.[11][12]
It is important to note that while NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains, such as those of tyrosine, serine, and threonine, have been reported, particularly at higher pH and with prolonged reaction times.[14]
Experimental Workflow Overview
The overall process of conjugating 5(6)-Carboxyeosin to an antimicrobial peptide can be broken down into four key stages: reaction setup, purification of the labeled peptide, and characterization of the final product.
Caption: Overall workflow for 5(6)-Carboxyeosin conjugation to an AMP.
Part 1: Detailed Conjugation Protocol
This protocol is designed for the solution-phase conjugation of an antimicrobial peptide. For peptides synthesized via solid-phase peptide synthesis (SPPS), labeling can also be performed on-resin, which can simplify purification.[15][16][17] However, solution-phase labeling is a versatile method applicable to commercially available or previously purified peptides.[18][19]
Materials and Reagents
-
Antimicrobial Peptide (AMP)
-
5(6)-Carboxyeosin, succinimidyl ester (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Sephadex G-25 or equivalent size-exclusion chromatography resin, or a C18 reverse-phase HPLC column)
-
Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid for HPLC)
Reaction Setup: The "Why" Behind the "How"
The success of the conjugation reaction hinges on careful preparation and control of the reaction conditions.
Caption: Key steps in the 5(6)-Carboxyeosin-AMP conjugation reaction.
Step-by-Step Protocol:
-
Peptide Dissolution: Dissolve the antimicrobial peptide in the reaction buffer to a final concentration of 1-10 mg/mL. The choice of concentration depends on the solubility of the peptide. Rationale: A sufficiently high peptide concentration helps to favor the reaction with the dye over hydrolysis of the NHS ester.[11]
-
Dye Preparation: Immediately before use, dissolve the 5(6)-Carboxyeosin NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Rationale: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[11][12] Using an anhydrous organic solvent minimizes this degradation.
-
Molar Ratio Calculation: Determine the desired molar excess of the dye to the peptide. A molar excess of 5- to 20-fold is a common starting point.[12] The optimal ratio will depend on the number of available primary amines on the peptide and the desired degree of labeling.
-
Moles of Peptide = (Mass of Peptide (g)) / (Molecular Weight of Peptide ( g/mol ))
-
Moles of Dye needed = Moles of Peptide x Molar Excess
-
Volume of Dye Stock to add = (Moles of Dye needed x Molecular Weight of Dye ( g/mol )) / (Concentration of Dye Stock (g/mL))
-
-
Initiating the Reaction: Slowly add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4-6 hours at 4°C, protected from light. Rationale: The reaction is generally faster at room temperature, but incubation at 4°C can be beneficial for sensitive peptides.[] Protecting the reaction from light is crucial to prevent photobleaching of the eosin dye.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes. Rationale: The primary amines in the Tris buffer will react with any remaining unreacted NHS ester, preventing further labeling of the peptide.[11]
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[11][12] |
| Molar Excess of Dye | 5 - 20 fold | Drives the reaction to completion; may need optimization.[12] |
| Reaction Time | 1 - 4 hours | Sufficient for conjugation; longer times may increase side reactions.[11][] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive peptides.[] |
Part 2: Purification of the Labeled Peptide
After the conjugation reaction, the mixture will contain the desired labeled peptide, unreacted peptide, free hydrolyzed dye, and the NHS byproduct. Purification is essential to remove these contaminants.
Caption: Workflow for the purification of the labeled antimicrobial peptide.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger labeled peptide will elute before the smaller, unreacted dye molecules.
Protocol:
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with a suitable buffer (e.g., 20 mM ammonium bicarbonate).
-
Load the quenched reaction mixture onto the column.
-
Elute with the equilibration buffer.
-
Collect fractions and monitor the absorbance at 280 nm (for the peptide) and ~490 nm (for the carboxyeosin).
-
Pool the fractions containing both the peptide and the dye.
-
Lyophilize the pooled fractions to obtain the purified, labeled peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. The addition of the hydrophobic eosin dye will increase the retention time of the labeled peptide compared to the unlabeled peptide.[20][21]
Protocol:
-
Equilibrate a C18 RP-HPLC column with a mobile phase of water with 0.1% trifluoroacetic acid (TFA).
-
Inject the reaction mixture onto the column.
-
Elute with a gradient of increasing acetonitrile (with 0.1% TFA).
-
Monitor the elution profile at 220 nm (for the peptide backbone) and ~490 nm (for the dye).
-
The labeled peptide should elute as a distinct peak after the unlabeled peptide.
-
Collect the peak corresponding to the labeled peptide.
-
Lyophilize the collected fraction.
Part 3: Characterization of the Conjugate
After purification, it is crucial to characterize the final product to confirm its identity, purity, and the degree of labeling.[]
Caption: Methods for the characterization of the 5(6)-Carboxyeosin-AMP conjugate.
Mass Spectrometry
Mass spectrometry is used to confirm the covalent attachment of the dye to the peptide by verifying the molecular weight of the conjugate.[][22] The expected mass will be the mass of the unlabeled peptide plus the mass of the carboxyeosin molecule for each dye conjugated.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the degree of labeling (DOL), which is the average number of dye molecules per peptide.
Protocol:
-
Dissolve the labeled peptide in a suitable buffer.
-
Measure the absorbance at 280 nm (A280) and at the absorbance maximum of carboxyeosin (~496 nm, Amax).
-
Calculate the concentration of the peptide and the dye using the Beer-Lambert law (A = εcl), and from these values, determine the DOL.
Note: The extinction coefficient (ε) of the peptide at 280 nm and the dye at its Amax are required for this calculation.
Fluorescence Spectroscopy
Fluorescence spectroscopy confirms that the conjugated dye retains its fluorescent properties.[23][24][25]
Protocol:
-
Dissolve the labeled peptide in a suitable buffer.
-
Excite the sample at the excitation maximum of carboxyeosin (~496 nm).
-
Record the emission spectrum and confirm the emission maximum is around 517 nm.[9]
Applications in Antimicrobial Peptide Research
Fluorescently labeled AMPs are invaluable tools for a variety of applications, including:
-
Fluorescence Microscopy: Visualizing the binding and localization of AMPs on and within bacterial cells.[1][26]
-
Flow Cytometry: Quantifying the binding of AMPs to bacterial populations.[27]
-
Membrane Permeabilization Assays: Monitoring the disruption of bacterial membranes.[4]
-
In Vivo Imaging: Tracking the distribution of AMPs in animal models of infection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of reaction buffer is too low. - Hydrolysis of NHS ester. - Insufficient molar excess of dye. | - Verify and adjust the pH of the reaction buffer to 8.3-8.5. - Use fresh, anhydrous DMF or DMSO for dye dissolution. - Increase the molar excess of the dye. |
| Multiple Peaks in HPLC | - Multiple labeling sites (N-terminus and lysines). - Side reactions. | - This may be expected if multiple primary amines are present. - Optimize reaction conditions (lower pH, shorter time) to minimize side reactions. |
| No Fluorescence | - Photobleaching of the dye. - Quenching of fluorescence. | - Protect the reaction and the final product from light. - Ensure the buffer conditions are compatible with the dye's fluorescence. |
Conclusion
The conjugation of 5(6)-Carboxyeosin to antimicrobial peptides is a robust and effective method for producing fluorescently labeled probes that are essential for advancing our understanding of AMP function. By carefully controlling the reaction conditions, employing appropriate purification techniques, and thoroughly characterizing the final product, researchers can generate high-quality labeled peptides for a wide range of applications in the study of these promising therapeutic agents.
References
- BOC Sciences. (n.d.). CAS 150347-60-7 5(6)-Carboxyeosin diacetate N-succinimidyl ester.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Kalk, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 888-899.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- Mercer, R., & Lee, J. C. (2019). Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides. Future Medicinal Chemistry, 11(17), 2249-2253.
- ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides?.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- BOC Sciences. (n.d.). Custom Fluorescent Labeled Peptides.
- ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?.
- Cole, P. A., & Dempsey, D. R. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 607, 1-17.
- Rehman, A. U., et al. (2022). Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections. Advanced Science, 9(25), 2202390.
- Weiss, L., et al. (2024). Fluorescent Antimicrobial Peptides Based on Nile Red: Effect of Conjugation Site and Chemistry on Wash-free Staining of Bacteria. ChemRxiv.
- BenchChem. (n.d.). A Head-to-Head Battle: Solution-Phase vs. Solid-Phase Synthesis of Peptide Derivatives.
- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.
- SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
- AmbioPharm. (2022). Peptide Synthesis Strategies.
- Zagotta, W. N., & Siegelbaum, S. A. (2003). Fluorescent labeling and modification of proteins. Current Opinion in Neurobiology, 13(3), 324-331.
- Wipf, P., & Takada, K. (2009). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 14(3), 1123-1138.
- Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
- Wenzel, M., et al. (2018). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Molecules, 23(11), 2845.
- ResearchGate. (2024). Fluorescent Antimicrobial Peptides Based on Nile Red: Effect of Conjugation Site and Chemistry on Wash-free Staining of Bacteria | Request PDF.
- CPC Scientific. (n.d.). Dye Labeled Peptides.
- AltaBioscience. (n.d.). An Overview of Peptide Conjugates.
- MedchemExpress.com. (n.d.). Fluorescent-labeled Peptides.
- Sako, Y., et al. (2019). Selection of Peptides that Associate with Dye-Conjugated Solid Surfaces in a pH-Dependent Manner Using cDNA Display. ACS Omega, 4(4), 7435-7441.
- Sako, Y., et al. (2019). Selection of Peptides that Associate with Dye-Conjugated Solid Surfaces in a pH-Dependent Manner Using cDNA Display. ACS Omega, 4(4), 7435-7441.
- AddexBio. (n.d.). 5(6)-FAM NHS ester.
- emp BIOTECH. (n.d.). 5(6)-Carboxyfluorescein NHS ester ~(5(6)-FAM SE), mixed isomers.
- MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine.
- Peng, X., et al. (2025). Antibiotic-conjugated antimicrobial peptides for enhanced bacterial inhibition. Journal of Materials Chemistry B.
- Schmuck, C., & L-G, S. (2020). Selected peptide-based fluorescent probes for biological applications. Beilstein Journal of Organic Chemistry, 16, 2976-2993.
- K, K., & M, B. (2016). Design and Application of Antimicrobial Peptide Conjugates. Pharmaceuticals, 9(2), 27.
- BenchChem. (n.d.). An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Profess.
- van der Weide, H., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Bioconjugate Chemistry, 35(6), 1145-1153.
- ResearchGate. (n.d.). Fluorescence spectra of the conjugates of PAA with HBsAg Peptide....
- Shalmashi, A., et al. (2023). Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. International Journal of Molecular Sciences, 24(21), 15891.
- Lee, J. K., et al. (2019). Conjugation of Cell-Penetrating Peptides to Antimicrobial Peptides Enhances Antibacterial Activity. International Journal of Molecular Sciences, 20(18), 4432.
- Bovet, N., et al. (2009). Cross-Reactive Sensor Arrays for the Detection of Peptides in Aqueous Solution by Fluorescence Spectroscopy. Chemistry & Biodiversity, 6(11), 1893-1903.
- Peng, X., et al. (2025). Antibiotic-conjugated antimicrobial peptides for enhanced bacterial inhibition. Journal of Materials Chemistry B.
Sources
- 1. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Application of Antimicrobial Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibiotic-conjugated antimicrobial peptides for enhanced bacterial inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. empbiotech.com [empbiotech.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 16. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 18. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. infoscience.epfl.ch [infoscience.epfl.ch]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing 5(6)-Carboxyeosin Water Solubility for Biological Assays
Welcome to the technical support guide for 5(6)-Carboxyeosin. As a brominated analog of carboxyfluorescein, 5(6)-Carboxyeosin is a potent photosensitizer and a specific inhibitor of the plasma membrane Ca2+-ATPase (PMCA). However, its broad utility in biological research is often hampered by a significant practical challenge: poor water solubility. This guide provides a systematic, in-depth approach to understanding and overcoming this issue, ensuring reliable and reproducible results in your biological assays.
Part 1: The Core Challenge: Understanding 5(6)-Carboxyeosin's Solubility Profile
This section addresses the fundamental chemical principles governing the solubility of 5(6)-Carboxyeosin. Understanding these principles is critical for effective troubleshooting.
Q1: Why is 5(6)-Carboxyeosin poorly soluble in neutral aqueous buffers?
A1: The poor aqueous solubility of 5(6)-Carboxyeosin stems from its molecular structure, which features a large, rigid, and hydrophobic xanthene core. While it possesses two carboxylic acid functional groups, which are intended to confer water solubility, their effectiveness is highly dependent on the pH of the solution.
-
The Role of pKa: The carboxylic acid groups have an acid dissociation constant (pKa) value. For the structurally similar 5(6)-Carboxyeosin, the pKa is approximately 6.5[1].
-
pH-Dependent Ionization:
-
At a pH below its pKa (i.e., in acidic to neutral solutions), the carboxylic acid groups are predominantly in their protonated, neutral form (-COOH). This form is less polar and cannot effectively interact with water molecules, leading to low solubility and a tendency to aggregate.
-
At a pH above its pKa (i.e., in slightly basic solutions), the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). This charged form is significantly more polar, allowing for favorable ion-dipole interactions with water, which dramatically increases solubility[2][3].
-
The relationship between pH, the ionization state of the dye, and its resulting solubility is the most critical factor to manage.
Caption: pH-dependent ionization and solubility of 5(6)-Carboxyeosin.
Part 2: Troubleshooting and Step-by-Step Solubilization Protocols
This section provides actionable protocols to address common issues encountered when preparing 5(6)-Carboxyeosin solutions for biological assays.
Q2: What is the standard procedure for preparing a high-concentration stock solution?
A2: Given its poor aqueous solubility, the standard and most reliable method is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent[4].
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid 5(6)-Carboxyeosin and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the required mass of the dye. For this calculation, we will use the molecular weight of the related 5(6)-Carboxyfluorescein succinimidyl ester, which is often used in a similar context. The molecular weight of 5(6)-Carboxyeosin itself can vary, so always refer to the manufacturer's specifications. For this example, we'll use a MW of 473.38 g/mol for the base molecule.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid dye. Vortex thoroughly for 2-5 minutes or until all solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store desiccated at -20°C, protected from light[4]. Repeated freeze-thaw cycles should be avoided as this can introduce moisture and lead to precipitation[5].
Data Table: DMSO Volumes for 10 mM Stock Solution
| Mass of Dye | MW ( g/mol ) | Volume of DMSO to Add |
| 1 mg | 473.38 | 211.24 µL |
| 5 mg | 473.38 | 1.056 mL |
| 10 mg | 473.38 | 2.112 mL |
| Note: This table is based on the MW of 5(6)-FAM, SE as a common reference[6]. Always use the MW provided on your product's datasheet for precise calculations. |
Q3: My dye precipitates when I dilute the DMSO stock into my aqueous buffer. How do I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the dye, which is stable in the organic solvent, is rapidly introduced into an aqueous environment where it is not soluble. The key is to ensure rapid and efficient mixing to avoid localized high concentrations of the dye that exceed its aqueous solubility limit.
The Causality: When a drop of the concentrated DMSO stock enters the buffer, the DMSO rapidly diffuses away, leaving the dye molecules in a now predominantly aqueous microenvironment at a concentration far above their solubility limit, causing them to aggregate and precipitate[7].
Caption: Workflow for diluting DMSO stock into aqueous buffer.
Protocol 2.2: Controlled Dilution of DMSO Stock
-
Buffer Preparation: Start with the full final volume of your desired aqueous buffer in a conical tube.
-
Mixing: Place the tube on a vortex mixer set to a medium speed to create a vortex in the buffer.
-
Pipetting: Pipette the required volume of the DMSO stock solution.
-
Dispensing: Submerge the pipette tip into the upper portion of the vortex and dispense the stock solution slowly and directly into the rapidly mixing buffer.
-
Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock to ensure complete and uniform dispersion.
Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 1% and ideally below 0.1%, to avoid solvent-induced artifacts in biological systems[7].
Q4: Is it possible to dissolve 5(6)-Carboxyeosin directly in an aqueous buffer?
A4: Yes, this is often the preferred method if the final assay conditions can tolerate a slightly basic pH. This method avoids the use of organic co-solvents entirely. The principle is to raise the pH of the solution above the pKa of the dye's carboxylic acid groups, converting it to its highly soluble carboxylate salt form[8][9].
Protocol 2.3: pH-Assisted Aqueous Solubilization
-
Initial Suspension: Add the weighed solid 5(6)-Carboxyeosin powder to your desired aqueous buffer (e.g., HEPES, Tris, or PBS). The dye will likely not dissolve at this stage and will form a suspension. A good starting point is a buffer at or slightly above your final desired pH (e.g., pH 7.4-8.0).
-
pH Measurement: Place the suspension on a stir plate with a small stir bar and use a calibrated pH meter to monitor the pH.
-
Titration: While stirring, add a dilute solution of NaOH or KOH (e.g., 0.1 M) dropwise.
-
Observation: Observe both the pH reading and the visual clarity of the solution. As the pH rises above ~7.0, the solid dye should begin to dissolve, often accompanied by a change to a clear, colored solution[9].
-
Final Adjustment: Continue adding the base until all the dye has dissolved. Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to bring the pH down to your final target for the assay, but do not go below pH 7.2 to avoid re-precipitation.
-
Filtration (Optional): To remove any remaining micro-aggregates, the final solution can be filtered through a 0.22 µm syringe filter.
Part 3: Frequently Asked Questions (FAQs)
Q5: My assay is strictly pH-sensitive and cannot be basic. What are my options?
A5: This is a challenging scenario. If pH adjustment is not an option, you must rely on a co-solvent approach with careful optimization.
-
Minimize DMSO: Use Protocol 2.2 and determine the absolute highest concentration of DMSO your assay can tolerate without artifacts. This may require running a solvent tolerance control experiment.
-
Alternative Co-solvents: Solvents like ethanol or propylene glycol can sometimes be used, but also require validation[2].
-
Surfactants: In some high-throughput screening (HTS) contexts, non-ionic surfactants like Triton™ X-100 (at very low concentrations, e.g., 0.01%) are added to the assay buffer to maintain the solubility of hydrophobic compounds, but this can severely impact biological membranes and protein activity and must be rigorously validated[7].
Q6: How should I store my final aqueous working solutions?
A6: Aqueous solutions of 5(6)-Carboxyeosin are significantly less stable than DMSO stocks. The dye can be susceptible to photobleaching and may adsorb to container surfaces over time. It is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment. Do not store them for extended periods.
References
-
Royal Society of Chemistry. (n.d.). Site-specific, Reversible and Fluorescent Immobilization of Proteins on CrAsH-modified surfaces - Supporting Information. Retrieved from [Link]
-
Li, A. P., & Lane, T. R. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Li, A. P., & Lane, T. R. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Bidmanova, S., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. Loschmidt Laboratories. Retrieved from [Link]
-
Kvach, M., et al. (2007). 5(6)-Carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and their Spectral Properties on Oligonucleotides. ResearchGate. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Tsinontides, S. C., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Li, A. P., & Lane, T. R. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
-
ResearchGate. (2016). Does anyone have a protocol to prepare liposomes containing 100mM 5(6)-carboxyfluorescein?. Retrieved from [Link]
-
Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. Retrieved from [Link]
-
Bidmanova, S., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). 6-Carboxyfluorescein liposome protocol. Retrieved from [Link]
-
Bogh, S. A., et al. (2019). What Is Best Strategy for Water Soluble Fluorescence Dyes?. ChemRxiv. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. iosrjournals.org [iosrjournals.org]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preventing 5(6)-Carboxyeosin photobleaching during fluorescence microscopy
Introduction: The "Suicide Dye" Challenge
You are likely experiencing rapid signal loss with 5(6)-Carboxyeosin (CE). Unlike fluorescein or rhodamine derivatives, eosin derivatives possess a unique photophysical burden: High Intersystem Crossing (ISC) rates.
While CE is an excellent stain for contrast and photoconversion applications, it is inherently a potent generator of singlet oxygen (
This guide treats the prevention of triplet-state accumulation as the primary strategy for stabilizing CE.
Module 1: The Mechanism of Failure
To solve the problem, we must visualize the failure mode. The diagram below illustrates the "Death Pathway" (Bleaching) versus the "Rescue Pathway" (Stabilization).
Figure 1: The Photophysics of Eosin Bleaching. Note that Eosin has a high propensity to enter the Triplet State (Red Hexagon), which generates Singlet Oxygen. Antifades must intervene at the Triplet State or scavenge the Oxygen.[1]
Module 2: Chemical Intervention (Wet Lab)
Standard antifades (like Vectashield) are often insufficient for CE because they may not adequately scavenge the specific ROS generated by eosin or may alter the pH (Eosin is pH-sensitive; fluorescence drops < pH 6).
The "Eosin-Saver" Buffer Protocol (GLOX + Trolox)
For maximal stability, we recommend a Reducing-Oxidizing System (ROXS) combined with enzymatic oxygen scavenging. This system forces the fluorophore out of the triplet state and removes the oxygen fuel.
Reagent Preparation Table
| Component | Stock Conc. | Storage | Role |
| Trolox | 100 mM in Methanol | -20°C | Triplet Quencher. Vitamin E analog. Prevents blinking and bleaching.[1][2][3][4] |
| Glucose Oxidase | 10 mg/mL in PBS | -20°C | Oxygen Scavenger (Enzyme). Consumes O2. |
| Catalase | 4 mg/mL in PBS | 4°C | ROS Neutralizer. Breaks down H2O2 produced by Glucose Oxidase. |
| Glucose | 10% (w/v) in H2O | 4°C | Fuel. Substrate for the oxidase. |
| Buffer Base | TN Buffer (Tris-NaCl) | RT | pH Stabilizer. pH 8.0 is critical for Eosin brightness. |
Final Imaging Buffer Recipe (Prepare Fresh)
Add in this order to prevent precipitation:
-
860 µL TN Buffer (50 mM Tris, 10 mM NaCl, pH 8.0)
-
100 µL Glucose Stock (10%)
-
10 µL Glucose Oxidase Stock
-
10 µL Catalase Stock
-
20 µL Trolox Stock (Final ~2 mM)
-
Note: Vortex vigorously. Trolox may take a moment to solubilize in aqueous buffer.
-
Module 3: Instrumental Optimization (Dry Lab)
If chemical intervention is insufficient, the acquisition parameters must be adjusted to manage the Photon Budget .
Decision Matrix: Acquisition Settings
| Parameter | Recommendation for CE | The "Why" (Causality) |
| Excitation Wavelength | 520–530 nm | Exciting at the peak (525nm) is more efficient than off-peak (488nm), allowing lower laser power for the same emission intensity. |
| Laser Power | < 2% (start low) | Eosin bleaching is non-linear. Doubling power can quadruple bleaching rates due to triplet pile-up. |
| Pixel Dwell Time | Fast (< 2 µs) | Faster scanning allows the triplet state to relax between "visits" of the laser beam to the same pixel. |
| Detector Gain | High | Increase PMT/HyD gain rather than laser power. Digital noise can be denoised; photobleached signal is gone forever. |
| Pinhole | 1.0 – 1.2 AU | Opening the pinhole slightly (1.2 AU) increases signal collection efficiency, allowing further reduction of laser power. |
Module 4: Troubleshooting FAQ
Q1: My Eosin signal is bright initially but vanishes within seconds of focus. Why?
-
Diagnosis: This is "Flash Photolysis." You are likely using a mercury arc lamp or widefield LED at full power to focus.
-
Fix: Use a Neutral Density (ND) filter (ND 1.0 or higher) during the search/focus phase. Do not open the shutter fully until ready to acquire.
Q2: The signal looks dim even before bleaching. Is it the antifade?
-
Diagnosis: pH Quenching. Eosin is a fluorescein derivative; its quantum yield collapses at acidic pH. Many commercial antifades (especially those containing p-phenylenediamine/PPD) can become acidic over time or are formulated at pH < 7.
-
Fix: Ensure your mounting media is pH > 7.5. Avoid PPD-based media for Eosin; use Propyl Gallate or the GLOX buffer described above.
Q3: Can I use 5(6)-Carboxyeosin for live-cell imaging?
-
Diagnosis: Phototoxicity. Because CE generates Singlet Oxygen, it will kill cells rapidly upon illumination.
-
Fix: Strict limitation of exposure time. Use Trolox (soluble vitamin E) in the media (100 µM) to protect the cells from the ROS generated by the dye.
Module 5: Diagnostic Workflow
Use this logic flow to identify the root cause of your signal loss.
Figure 2: Troubleshooting Logic for Eosin Signal Loss.
References
-
Vogelsang, J., et al. (2008). "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes."[2] Angewandte Chemie International Edition, 47(29), 5465-5469. Link
-
Cordes, T., et al. (2009).[1][2] "On the mechanism of Trolox as antiblinking and antibleaching reagent."[1][2][5] Journal of the American Chemical Society, 131(14), 5018-5019. Link
-
Lefevre, C., et al. (2013). "Investigation of the photobleaching process of eosin Y in aqueous solution by thermal lens spectroscopy." Chemical Physics Letters, 556, 266-270. Link
-
Thermo Fisher Scientific. "Fluorescence SpectraViewer: 5(6)-Carboxyeosin." Link
-
Sigma-Aldrich. "Antifade Reagents and Mounting Media Technical Guide." Link
Sources
- 1. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. SlowFade Antifade Reagents | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with 5(6)-Carboxyeosin NHS Ester
Welcome to the technical support center for 5(6)-Carboxyeosin N-hydroxysuccinimide (NHS) ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation reactions, specifically addressing low conjugation efficiency. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to optimize your experiments effectively.
Understanding the Reaction: The Amine-Reactive Chemistry of NHS Esters
The foundation of a successful conjugation lies in understanding the chemistry. 5(6)-Carboxyeosin NHS ester is an amine-reactive fluorescent probe.[1][] The N-hydroxysuccinimide ester functional group reacts with primary amines, such as the ε-amino group of lysine residues on proteins or amino-modified oligonucleotides, to form a stable amide bond.[3][] However, this reaction is in direct competition with the hydrolysis of the NHS ester, a process that is significantly influenced by the reaction conditions.[3][5]
Troubleshooting Guide: Question & Answer Format
Here, we address specific issues you might be facing in a direct question-and-answer format.
Q1: I'm seeing very low or no fluorescence in my final product. What is the most likely cause?
A1: Low or absent fluorescence is a primary indicator of poor conjugation efficiency. The root cause often lies in one of the following areas: reaction conditions, reagent quality, or buffer composition.
-
Suboptimal pH: The pH of the reaction buffer is the most critical factor.[6][7] The primary amine on your target molecule needs to be deprotonated to act as a nucleophile and attack the NHS ester. This is favored at a slightly alkaline pH. However, as the pH increases, the rate of hydrolysis of the NHS ester also accelerates dramatically, which consumes the dye before it can react with your molecule.[3][5][8] The optimal pH is a delicate balance, typically between 8.3 and 8.5 .[6][7][9]
-
Hydrolyzed NHS Ester: The 5(6)-Carboxyeosin NHS ester is highly sensitive to moisture.[10] If the reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive. Always store the solid dye at -20°C under dry, desiccating conditions.[1][10][11]
-
Incompatible Buffer: The presence of primary amines in your buffer is a common pitfall. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule for the NHS ester, leading to significantly reduced or no yield of your desired conjugate.[3][12]
Q2: My conjugation efficiency is inconsistent between experiments, even with the same protocol. What could be causing this variability?
A2: Inconsistent results often point to subtle variations in reagent preparation and handling.
-
Freshness of Reagent Solutions: Always prepare the 5(6)-Carboxyeosin NHS ester stock solution immediately before use.[12][13] The NHS ester is not stable in solution, especially in aqueous environments or in solvents that are not anhydrous.[6][10]
-
Solvent Quality: If you are dissolving the dye in an organic solvent like DMSO or DMF before adding it to the reaction buffer, ensure the solvent is anhydrous (dry).[12] Water contamination will hydrolyze the NHS ester. Furthermore, DMF can degrade over time to form dimethylamine, which has a "fishy" smell and will react with the NHS ester.[6][12] Use high-purity, amine-free DMF.[6][7]
-
pH Fluctuation: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can cause the pH of the reaction mixture to drop.[7][9] It is advisable to use a robust buffer system and to monitor the pH during the reaction, especially for longer incubation times.
Q3: I suspect my 5(6)-Carboxyeosin NHS ester has gone bad. Is there a way to test its activity?
A3: Yes, you can perform a simple qualitative test to check the reactivity of your NHS ester. The principle behind this test is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at around 260 nm.[3][12] By intentionally hydrolyzing the ester with a base, you can measure the increase in absorbance at 260 nm to confirm its activity. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: How do I optimize the molar ratio of dye to my target molecule?
A4: The optimal molar ratio of dye to your protein or oligonucleotide needs to be determined empirically. A 10- to 20-fold molar excess of the NHS ester is a good starting point for protein labeling.[13] For oligonucleotides, a similar excess is often used. However, the ideal ratio depends on several factors, including the concentration of your target molecule and the number of available primary amines. It's recommended to perform a titration experiment with varying molar ratios to find the optimal condition for your specific application.
| Parameter | Starting Recommendation | Rationale |
| Dye:Protein Molar Ratio | 10-20 fold excess | Ensures sufficient dye is present to drive the reaction forward, compensating for hydrolysis. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics and reduce the impact of hydrolysis.[6] |
| Oligonucleotide Concentration | 0.3-0.8 mM | A common concentration range for efficient labeling.[14] |
Q5: What are the ideal reaction time and temperature?
A5: The reaction is typically carried out for 1 to 4 hours at room temperature or overnight on ice.[6][7] Lower temperatures (4°C) can help to minimize the rate of hydrolysis of the NHS ester, which has a half-life of 4 to 5 hours at pH 7.0 and 0°C.[3][5] At pH 8.6 and 4°C, the half-life drops to just 10 minutes.[3][5] For sensitive proteins, performing the reaction at 4°C is recommended to maintain their stability.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with 5(6)-Carboxyeosin NHS Ester
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the 5(6)-Carboxyeosin NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[13]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes.[3]
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by gel filtration (e.g., a desalting column) or dialysis.[7]
-
Protocol 2: Qualitative Activity Test for 5(6)-Carboxyeosin NHS Ester
-
Prepare Solutions:
-
Prepare a control solution with your reaction buffer (and DMSO/DMF if used).
-
Prepare a solution of your 5(6)-Carboxyeosin NHS ester in the same buffer at a concentration of 1-2 mg/mL.
-
-
Initial Absorbance Reading:
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure and record the initial absorbance of the NHS ester solution (A_initial).
-
-
Induce Hydrolysis:
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH.
-
Vortex for 30 seconds.
-
-
Final Absorbance Reading:
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).
-
-
Interpretation:
-
A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester is active and capable of hydrolysis, releasing the NHS group.
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Frequently Asked Questions (FAQs)
Q: What is the difference between 5-Carboxyeosin NHS ester and 6-Carboxyeosin NHS ester? A: 5(6)-Carboxyeosin NHS ester is a mixture of two isomers that differ in the substitution pattern on the fluorescein core.[10][15] For most applications, the isomeric mixture is used without separation, and it does not significantly impact the fluorescent properties or reactivity.
Q: Can I store the 5(6)-Carboxyeosin NHS ester dissolved in DMSO? A: While you can store NHS ester solutions in anhydrous DMSO at -20°C for a short period (1-2 months), it is always recommended to prepare the solution fresh for the best results.[6] Any moisture contamination in the DMSO will lead to the degradation of the NHS ester over time.
Q: Why is my labeled protein precipitating? A: Precipitation can occur for several reasons. Over-labeling of the protein can alter its physicochemical properties, leading to aggregation. Try reducing the molar excess of the dye in the reaction. Alternatively, the organic solvent (DMSO or DMF) used to dissolve the dye might be causing the protein to denature if the final concentration of the organic solvent is too high. Keep the volume of the added dye solution to a minimum, typically less than 10% of the total reaction volume.
Q: How do I determine the degree of labeling (DOL)? A: The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the eosin dye (around 492 nm). You will need to correct for the absorbance of the dye at 280 nm.
References
-
NHS ester labeling of amino biomolecules. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC - NIH. [Link]
-
Conjugation Protocol for Amine Reactive Dyes - Bio-Techne. [Link]
-
Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC - NIH. [Link]
-
AQuora® NHS Ester Dyes - AWS. [Link]
-
5(6)-Carboxyfluorescein NHS ester ~(5(6)-FAM SE), mixed isomers - emp BIOTECH's. [Link]
-
Conditions for coupling to an N-hydroxysuccinimide ester : r/Chempros - Reddit. [Link]
Sources
- 1. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. empbiotech.com [empbiotech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for 5(6)-Carboxyeosin Labeling Reactions
Welcome to the technical support center for optimizing your 5(6)-Carboxyeosin labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we understand that achieving optimal and reproducible conjugation is critical for your research. This resource, presented in a question-and-answer format, will delve into the nuances of pH optimization for successful labeling of proteins, antibodies, and other biomolecules with 5(6)-Carboxyeosin, a widely used fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with 5(6)-Carboxyeosin Succinimidyl Ester and why is it so critical?
The optimal pH for labeling reactions using 5(6)-Carboxyeosin Succinimidyl Ester (SE), an amine-reactive NHS ester, is between 8.3 and 8.5 .[1][2][3] This specific pH range is a critical balancing act between two competing chemical processes: the desired reaction with the primary amine on your biomolecule (aminolysis) and the undesirable reaction with water (hydrolysis).
At a pH below 8.0, the primary amino groups (e.g., on lysine residues of a protein) are predominantly protonated (-NH3+).[4][5] This positive charge renders them non-nucleophilic, meaning they are unable to efficiently attack the carbonyl carbon of the NHS ester, leading to a significantly slower and less efficient labeling reaction.
Conversely, at a pH above 8.5, the concentration of hydroxide ions in the solution increases, which aggressively attacks the NHS ester, causing its rapid hydrolysis.[6][7][8] This hydrolysis reaction inactivates the dye, preventing it from conjugating to your target molecule and resulting in low labeling yields.[2][3] Therefore, maintaining the pH within the narrow 8.3-8.5 window is paramount for maximizing the conjugation efficiency.
Q2: Which buffer systems are recommended for 5(6)-Carboxyeosin labeling and which should I avoid?
The choice of buffer is as critical as the pH itself. The ideal buffer should not contain any primary or secondary amines that could compete with your target molecule for reaction with the dye.
Recommended Buffers:
-
0.1 M Sodium Bicarbonate (pH 8.3-8.5): This is a commonly recommended and effective buffer for NHS ester labeling reactions.[1][2]
-
0.1 M Sodium Phosphate Buffer (pH 8.3-8.5): Another excellent choice that provides good buffering capacity in the optimal range.[1][2]
-
0.1 M Borate Buffer (pH 8.0-9.0): Can be used as an alternative for amine-reactive labeling.[9]
-
HEPES Buffer (20-50 mM, pH 7.5-8.0): A non-amine containing buffer that can be a suitable alternative.[9]
Buffers to Avoid:
-
Tris (Tris-HCl): Tris contains a primary amine and will directly compete with your protein for reaction with the 5(6)-Carboxyeosin SE, significantly reducing your labeling efficiency.[1][10] While some protocols mention its use, it is generally not recommended.[3]
-
Glycine: Glycine is an amino acid and contains a primary amine, making it unsuitable as a reaction buffer. It is, however, often used to quench the reaction.
-
Ammonium-containing buffers: Any buffer containing ammonium salts should be avoided due to the presence of reactive amines.
Troubleshooting Guide
Q3: My protein precipitates during the labeling reaction. What are the potential causes and solutions related to pH?
Protein precipitation during labeling can be a frustrating issue. While several factors can contribute, pH plays a significant role.
-
Cause: The labeling reaction is often performed at a pH of 8.3-8.5.[9] If this pH is close to the isoelectric point (pI) of your protein, its net charge will be close to zero. This minimizes electrostatic repulsion between protein molecules, increasing the likelihood of aggregation and precipitation.[9] The addition of the hydrophobic carboxyeosin dye can further exacerbate this issue.[9]
-
Solution:
-
Check the pI of your protein: If the labeling pH is near the pI, consider if a slight adjustment to the pH (e.g., to 8.5 or slightly higher, while being mindful of hydrolysis) moves it further away from the pI.
-
Optimize protein concentration: High protein concentrations can promote aggregation.[9] Try reducing the protein concentration.
-
Add stabilizing agents: Including additives like glycerol (5-20%), arginine (0.1-0.5 M), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can help to increase protein solubility and prevent aggregation.
-
Q4: My labeling efficiency is very low, even though I'm using the recommended pH. What else could be going wrong?
Low labeling efficiency despite an optimal pH can be due to several factors.
-
Cause 1: Hydrolysis of the 5(6)-Carboxyeosin SE. The NHS ester is moisture-sensitive. If the dye stock has been improperly stored or repeatedly exposed to moisture, it may have already hydrolyzed.
-
Solution: Always use fresh, high-quality 5(6)-Carboxyeosin SE. Prepare the stock solution in an anhydrous solvent like DMSO or DMF and store it in small, single-use aliquots at -20°C, protected from light and moisture.[11]
-
-
Cause 2: Competing nucleophiles in the buffer. As mentioned in Q2, amine-containing buffers will compete with the labeling reaction. Ensure your buffer is free of primary and secondary amines.
-
Solution: Prepare fresh buffers and double-check their composition.
-
-
Cause 3: Inaccessible amine groups on the protein. The primary amines on your protein of interest might be buried within the protein's three-dimensional structure, making them inaccessible to the dye.
-
Solution: While altering the protein's conformation is not always feasible, you could consider using a longer-chain NHS ester if available, or exploring labeling of other functional groups if your protein has them (e.g., thiols).
-
Experimental Protocols
Protocol 1: pH Optimization Experiment
To empirically determine the optimal pH for your specific protein and 5(6)-Carboxyeosin SE, a pH gradient experiment is highly recommended.
-
Prepare a series of buffers: Prepare 0.1 M sodium phosphate or sodium bicarbonate buffers at a range of pH values (e.g., 7.5, 8.0, 8.3, 8.5, 9.0).
-
Prepare your protein: Dissolve your protein in each of the prepared buffers to a final concentration of 1-10 mg/mL.[2]
-
Prepare the dye: Immediately before use, dissolve the 5(6)-Carboxyeosin SE in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Initiate the reaction: Add a calculated molar excess of the dye solution to each of the protein solutions. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubate: Allow the reactions to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purify: Remove the unreacted dye from each reaction using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analyze: Determine the degree of labeling (DOL) for each sample by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum, ~495 nm). The sample with the highest DOL represents the optimal pH for your system.
Data Presentation
Table 1: The Critical Balance: pH Effects on Amine Reactivity and NHS Ester Stability
| pH Range | Amine Group State (-NH₂) | NHS Ester Stability (Hydrolysis Rate) | Labeling Reaction Efficiency |
| < 7.0 | Mostly protonated (-NH₃⁺), non-nucleophilic[4] | High (slow hydrolysis)[6][7] | Very Low |
| 7.0 - 8.0 | Increasingly deprotonated and nucleophilic[5] | Moderate (hydrolysis increases with pH)[4] | Moderate |
| 8.3 - 8.5 | Optimal deprotonation for nucleophilic attack[1][2][3] | Balanced (manageable hydrolysis)[4] | Optimal |
| > 8.5 | Highly nucleophilic | Low (rapid hydrolysis)[6][7][8] | Low to Very Low |
Table 2: Half-life of NHS Esters at Various pH Values
This table provides a general indication of the stability of NHS esters. The exact half-life can vary depending on the specific molecule and buffer conditions.
| pH | Temperature (°C) | Approximate Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [6][7] |
| 8.0 | 4 | ~1 hour | [4] |
| 8.5 | Room Temperature | 125-180 minutes | [4][12] |
| 8.6 | 4 | 10 minutes | [6][7][8] |
| 9.0 | Room Temperature | Minutes | [4] |
Visualizations
Diagram 1: The pH-Dependent Reaction of 5(6)-Carboxyeosin SE with a Primary Amine
Caption: The competing reactions in 5(6)-Carboxyeosin labeling.
Diagram 2: Troubleshooting Workflow for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting poor labeling results.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved February 10, 2026, from [Link]
-
Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
What are the effects of pH on protein structure and function? What are the possible mechanisms behind these effects? (2022, November 8). Quora. Retrieved February 10, 2026, from [Link]
-
Carboxyfluorescein diacetate succinimidyl ester labeling method to study the interaction between Leptospira and macrophages. (2014). PubMed. Retrieved February 10, 2026, from [Link]
-
Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). (n.d.). Retrieved February 10, 2026, from [Link]
-
Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. (n.d.). PNAS. Retrieved February 10, 2026, from [Link]
-
9.3: Amino Acids, Proteins, and pH. (2022, April 2). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Specific Binding of 5(6)-Carboxyeosin
Core Concept: The "Sticky Xanthene" Challenge
5(6)-Carboxyeosin (CE) is a brominated derivative of fluorescein.[1] While it offers excellent quantum yield and singlet oxygen generation capabilities, it presents a unique challenge in tissue staining: Dual-Mode Non-Specific Binding (NSB) .[1]
Unlike simple fluorophores, CE drives background noise through two distinct mechanisms:
-
Electrostatic Attraction: CE is anionic (negatively charged).[1] It binds aggressively to cationic tissue components (e.g., collagen, lysine-rich histone proteins, and red blood cells).
-
Hydrophobic Interaction: The xanthene scaffold is inherently hydrophobic, causing it to "grease" onto lipid membranes and hydrophobic protein pockets.
To minimize NSB, your protocol must disrupt both interaction modes without stripping the specific signal.
Mechanism of Action Diagram
The following diagram illustrates the competing forces you must manage during staining.
Caption: Figure 1.[1] Dual-mode non-specific binding of CE and targeted chemical interventions.
Pre-Staining Optimization (The Setup)[1][2]
Q: I am seeing high background immediately after applying the probe. Is my blocking buffer ineffective?
A: Standard BSA/Serum blocking is often insufficient for CE because CE can bind to the albumin in the blocking buffer itself, creating a "reservoir" of dye that slowly leaches back onto the tissue.
Protocol Adjustment:
-
Switch Blocking Agents: If using a CE-conjugated antibody, avoid BSA if background persists. Use Normal Serum (5-10%) from the host species of the secondary antibody, or a commercial Protein-Free Block .[1]
-
Aldehyde Quenching (Crucial for Fixation): If fixing with formalin/PFA, free aldehyde groups react with amines, increasing autofluorescence in the green/yellow channel (overlapping with CE).
-
Step: Incubate tissue in 0.1M Glycine or 0.3M Glycine in PBS for 30 minutes before any blocking step. This "caps" free aldehydes.
-
Q: Does pH affect CE binding?
A: Yes, critically.
-
Mechanism: At low pH (< 6.0), the carboxyl groups on CE become protonated (neutral), reducing solubility and increasing hydrophobic aggregation on tissue.[1]
-
Recommendation: Maintain all buffers (Blocking, Staining, Washing) at pH 7.4 – 8.0 . This keeps the CE molecule fully ionized (soluble), reducing hydrophobic precipitation.
Staining & Washing Protocol (The "Differentiation")
Q: My specific signal is bright, but the connective tissue is glowing. How do I remove it?
A: You need a "Differentiation" step. In classical histology, eosin is differentiated (removed from non-specific sites) using alcohol. In immunofluorescence or targeted staining, we use Salt and Detergent .
The "Strict Wash" Protocol: Replace standard PBS washes with the following High-Stringency Wash Buffer (HSWB):
| Component | Concentration | Function |
| PBS (pH 7.4) | 1X | Physiological base |
| NaCl | 0.5 M (Total) | High salt disrupts electrostatic bonds (CE binding to collagen).[1] |
| Tween-20 | 0.1% - 0.5% | Surfactant disrupts hydrophobic sticking. |
Workflow:
-
Stain: Apply CE-probe (titrated concentration, see below).[1]
-
Wash 1: PBS (Standard), 5 mins.
-
Wash 2: HSWB (High Salt) , 10 mins (Agitation required).
-
Wash 3: PBS (Standard), 5 mins.
Q: How do I determine the correct concentration?
A: CE is extremely bright (high quantum yield).[1] Researchers often overdose the tissue.
-
Action: Perform a Titration Matrix . Start at 1 µg/mL and dilute serially (1:10, 1:100, 1:1000).
-
Rule of Thumb: The optimal concentration is the lowest one that gives visible specific signal, not the one that gives the brightest signal.
Post-Staining Troubleshooting
Q: I see "speckles" or aggregates of dye on the slide.
A: This is likely Hydrophobic Aggregation of the dye stock.
-
Cause: 5(6)-CE is often stored in DMSO.[1] When added to aqueous buffer, it can "crash out" if not mixed instantly.
-
Solution:
-
Centrifuge your working solution at 10,000 x g for 5 minutes before applying to tissue. This spins down micro-aggregates.
-
Dilute the DMSO stock into a buffer that already contains detergent (e.g., 0.1% Tween-20) to stabilize the transition.
-
Q: The background is low, but my tissue is photobleaching rapidly.
A: 5(6)-Carboxyeosin is a potent Singlet Oxygen Generator (more so than fluorescein).[1] It will destroy itself and neighboring molecules upon illumination.
-
Solution: Use an antifade mounting medium specifically designed for radical scavenging (e.g., containing p-phenylenediamine or commercial hard-set antifades). Avoid glycerol-only mounts.[1]
Optimization Workflow Diagram
Use this decision tree to diagnose persistent background issues.
Caption: Figure 2.[1] Step-by-step troubleshooting logic for CE background noise.
References
-
National Institutes of Health (PubChem). (n.d.).[1] 5(6)-Carboxyeosin Compound Summary. Retrieved February 10, 2026, from [Link][1]
Sources
Technical Support Center: 5(6)-Carboxyeosin Solubilization & Stability
The Solubility Paradox: Why 5(6)-Carboxyeosin Precipitates
Before addressing the "how," we must understand the "why."[1][2][3][4][5] 5(6)-Carboxyeosin is a brominated derivative of carboxyfluorescein.[2][3][4][5] While the carboxyl groups suggest water solubility, the core structure presents a physicochemical conflict:[1][2]
-
The Bromine Effect (Hydrophobicity): The four bromine atoms on the xanthene ring significantly increase the molecule's lipophilicity compared to fluorescein.[1][2][4] This drives the molecules to self-associate (aggregate) in water to minimize surface area exposure to the polar solvent [1].[2][3][4][5]
-
Protonation State (pH Sensitivity): The molecule relies entirely on ionization for solubility.[1][2][4] It possesses two key ionizable regions: the carboxyl groups (pKa ~3–4) and the phenolic hydroxyl on the xanthene ring (pKa ~3.0 for eosin analogs).[2][3][4] If the pH drops below 6.0, or if local acidification occurs during mixing, the molecule protonates, becomes neutral, and immediately precipitates [2].[1][2]
-
Ionic Strength (Salting Out): In high-salt buffers (e.g., 10x PBS), the hydration shells of the ions compete with the fluorophore for water molecules, often forcing the hydrophobic eosin derivative out of solution ("salting out").[1][2][3][4]
Critical Workflow: The "Two-Step" Solubilization Protocol
Do not add solid 5(6)-Carboxyeosin directly to aqueous buffer. This almost invariably leads to the formation of a "gum" or insoluble aggregates that are kinetically trapped and difficult to redissolve.[2][3][4][5]
Step 1: Primary Stock Preparation (Anhydrous)
Dissolve the solid fluorophore in a water-miscible organic solvent.[2][3][4][5]
-
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[2][3][4][5]
-
Target Concentration: 10–20 mM.
-
Storage: Store this stock at -20°C, desiccated, and protected from light.
Step 2: Aqueous Dilution (The "Drop-wise" Technique)
When preparing your working solution, you must prevent the "shock" of rapid polarity change.[1][2][4]
-
Prepare your aqueous buffer (e.g., PBS, Borate, Carbonate).[1][2][4] Crucial: Verify pH is > 7.5.
-
Place the buffer on a magnetic stirrer (medium speed).
-
Slowly add the DMSO stock to the vortex of the stirring buffer.[1][2][4]
-
Limit: Keep the final organic solvent concentration < 5% (v/v) if possible, though up to 10% is usually tolerated by the fluorophore (biological compatibility varies).[1][2][3][4]
Visualization: The Solubilization Decision Tree
Caption: Figure 1. Logical flow for preventing kinetic trapping of 5(6)-Carboxyeosin during solubilization.
Troubleshooting Matrix
Use this table to diagnose specific precipitation symptoms in your workflow.
| Symptom | Probable Cause | Corrective Action |
| Immediate cloudiness upon dilution | "Solvent Shock" | The transition from DMSO to water was too fast.[2][3][4][5] Repeat by adding DMSO stock dropwise to rapidly stirring buffer. |
| Fine particulate matter over time | pH Drift / Acidification | Check the pH.[1][2][4] If it has dropped below 6.5, the phenolic group is protonating.[1][2] Adjust pH to 8.0–9.0 using NaOH.[1][2][4][5] |
| Loss of fluorescence (Quenching) | H-Type Aggregation | The concentration is too high (>100 µM), causing "stacking" of the xanthene rings [3].[2][3][4][5] Dilute the sample; monomers are fluorescent, aggregates are not.[1][2] |
| Precipitate in high-salt buffer | Salting Out | The ionic strength is too high.[1][2][4][5] Switch to a lower salt buffer (e.g., 10-50 mM Tris or HEPES) or add a dispersant like 0.1% Tween-20.[2][3][4][5] |
| Insoluble "Oil" or Gum | Hydrolysis (if NHS ester) | If using the NHS-ester form, moisture has hydrolyzed the reactive group, leaving the insoluble free acid.[1][2][5] Use fresh, anhydrous stock. |
Advanced FAQs
Q1: Can I use ethanol or methanol instead of DMSO?
-
Technically Yes, but Risky. While 5(6)-Carboxyeosin is soluble in alcohols, they are volatile.[1][2][3][4][5] Evaporation changes the concentration of your stock.[1][2][4] Furthermore, alcohols can interfere with downstream conjugation reactions (if using the NHS ester) by competing with the amine target.[1][2][4] DMSO or DMF are superior for stability and compatibility.[1][2][4]
Q2: My protocol requires pH 6.0. Is this possible?
-
Difficult. At pH 6.0, you are approaching the pKa of the xanthene system.[1][2] The solubility drops drastically.[1][2][4]
-
Workaround: If you must work at pH 6.0, you need to increase the organic co-solvent concentration (e.g., 20% DMSO) or add a solubilizing agent like cyclodextrin or a non-ionic detergent (Triton X-100, Tween-20) to sequester the hydrophobic core [4].[2][3][5]
Q3: How do I remove unconjugated 5(6)-Carboxyeosin from my protein/antibody?
-
The Challenge: Because it is hydrophobic, free Carboxyeosin "sticks" non-specifically to proteins, making size-exclusion chromatography (desalting columns) inefficient.[1][2][3][5]
-
The Fix: Use a dialysis buffer that contains a small amount of charcoal (to adsorb free dye) or perform gel filtration using a buffer containing 10% ethanol (if the protein tolerates it) to disrupt hydrophobic interactions between the free dye and the protein.[2][3][4]
Q4: I see a shift in absorbance maximum. Is this precipitation?
-
Likely Aggregation. Monomeric Eosin derivatives typically absorb near 520–525 nm.[1][2][4][5] If you see a new peak forming (often blue-shifted to ~490–500 nm), this indicates the formation of H-aggregates (dimers/trimers) [3].[2][3][4][5] This is a precursor to precipitation.[1][2][4][5] Lower the concentration.
Mechanism of Aggregation (Visualized)
Understanding the molecular behavior helps predict stability.[1][2][4]
Caption: Figure 2. Pathways leading from soluble monomers to insoluble precipitates.[1][5]
References
-
Abcam. 5(6)-Carboxyeosin (CAS 132201-84-4) Product Sheet.[2][3][4][5] (Confirms DMSO solubility and hydrophobic nature).[2][3][4][5] Link[2][3][4][5]
-
Biotium. 5-(and-6)-Carboxyfluorescein Properties.[2][3][4][5][6][7][8][9][10] (Provides baseline pKa and solubility data for the xanthene class). Link
-
Valdes-Aguilera, O., & Neckers, D. C. (1989).[1][2][4][5] Aggregation phenomena in xanthene dyes.[1][2][4][5][11] Accounts of Chemical Research.[1][2][4] (Authoritative review on H- and J-aggregation mechanisms in eosin/fluorescein derivatives). Link[2][3][4][5]
-
Sigma-Aldrich. 5(6)-Carboxyfluorescein Diacetate Product Information. (Discusses the necessity of organic co-solvents for preparation). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]
- 3. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester CFSE [sigmaaldrich.com]
- 6. biotium.com [biotium.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. biotium.com [biotium.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 5(6)-Carboxyeosin vs. Rose Bengal for Singlet Oxygen Generation
Executive Summary: The "Generator" vs. The "Linker"
In the landscape of xanthene-based photosensitizers, the choice between Rose Bengal (RB) and 5(6)-Carboxyeosin (CE) is rarely about equivalent substitution. It is a strategic decision between maximum quantum yield and molecular precision .
-
Rose Bengal is the industry "Gold Standard" for singlet oxygen (
) generation ( ), driven by the heavy-atom effect of its iodine substituents. However, it suffers from poor solubility in physiological buffers and lacks a specific handle for bioconjugation. -
5(6)-Carboxyeosin , a derivative of Eosin Y, sacrifices some quantum efficiency (
) for superior utility. Its added carboxyl group allows for precise covalent labeling (e.g., via NHS-ester chemistry) to antibodies or proteins, making it the superior choice for targeted photodynamic therapy (PDT) or photoimmunotherapy (PIT).
Photophysical Mechanisms & The Heavy Atom Effect[1]
To understand the performance gap, one must look at the atomic level. Both dyes operate via the Type II photochemical pathway, where energy is transferred from the dye's excited triplet state (
The Iodine vs. Bromine Factor[1]
-
Rose Bengal (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein): Contains Iodine atoms.[1][2] Iodine is a heavy atom (high atomic number
). This induces strong spin-orbit coupling, significantly enhancing the rate of Intersystem Crossing (ISC) from the excited singlet state ( ) to the triplet state ( ). -
5(6)-Carboxyeosin (Derivative of Eosin Y): Contains Bromine atoms. Bromine is lighter than Iodine. While it still promotes ISC, it is less efficient than Iodine, resulting in a lower triplet yield and consequently lower singlet oxygen production.
Diagram 1: Jablonski Diagram & Type II Mechanism
This diagram illustrates the comparative energy flow. Note the thicker "ISC" arrow for Rose Bengal.
Caption: Comparative Jablonski diagram showing the critical Intersystem Crossing (ISC) pathway. Rose Bengal exhibits superior ISC due to the heavy-atom effect of Iodine compared to Bromine in Carboxyeosin.
Quantitative Performance Data
The following data consolidates standard values. Note that for 5(6)-Carboxyeosin, photophysical values are structurally derived from its parent, Eosin Y, as the carboxyl handle on the orthogonal phenyl ring has negligible electronic coupling to the xanthene chromophore.
| Parameter | Rose Bengal (Standard) | 5(6)-Carboxyeosin (Targeted) |
| Core Halogen | Iodine ( | Bromine ( |
| Absorption | 549 nm | 525 nm |
| Extinction Coeff.[1] ( | ||
| Fluorescence Yield ( | 0.11 (Low) | 0.20 (Moderate) |
| Singlet Oxygen Yield ( | 0.76 (in EtOH) | 0.57 (in EtOH) |
| Solubility (Water) | Moderate (Aggregates >2 | High (Due to Carboxyl charge) |
| Bioconjugation | Difficult (Requires modification) | Excellent (Native -COOH) |
Key Insight: While Rose Bengal generates ~33% more singlet oxygen per photon absorbed, Carboxyeosin typically has a higher molar extinction coefficient (
Experimental Protocol: Measuring (DPBF Assay)
To objectively compare these products in your own lab, use the DPBF (1,3-diphenylisobenzofuran) Bleaching Assay . DPBF reacts specifically with
Critical Causality & "Gotchas"
-
The Aggregation Trap: Rose Bengal forms non-photoactive dimers in water at concentrations
. Protocol Self-Validation: You must measure the absorption spectrum of RB. If the peak at 514 nm (dimer) is prominent relative to 549 nm (monomer), your quantum yield calculation will be artificially low. -
Solvent Selection:
lifetime varies wildly by solvent ( vs ). Perform comparisons in Ethanol or Methanol for standardized benchmarking.
Step-by-Step Workflow
-
Preparation: Prepare stock solutions of RB (Standard) and CE (Sample) in Ethanol. Absorbance at irradiation wavelength (e.g., 530 nm) should be matched exactly (approx 0.1 OD) to ensure equal photon absorption.
-
Probe Addition: Add DPBF to both cuvettes. Final concentration
.[3] -
Irradiation: Irradiate with a green LED (530 nm) for fixed intervals (e.g., 10 seconds).
-
Readout: Measure DPBF absorbance at 410 nm after each interval.
-
Calculation: Plot
vs. Time. The slope is proportional to .
Diagram 2: DPBF Assay Workflow
This diagram outlines the logical flow of the validation experiment.
Caption: Validated workflow for comparative quantum yield measurement. The "Check RB Spectrum" step is the critical control point often missed in failed experiments.
Application Scientist's Verdict
When to use Rose Bengal:
-
Sterilization / Antimicrobial: When you need a "nuke" for bacteria or viruses in solution and conjugation is unnecessary.
-
Standardization: When calibrating a new setup; RB is the universal reference.
-
Cost-Sensitive Bulk Applications: RB is significantly cheaper than functionalized CE.
When to use 5(6)-Carboxyeosin:
-
Targeted PDT: When you need to conjugate the sensitizer to an antibody (e.g., Trastuzumab) to kill specific cancer cells. RB cannot easily form stable amide bonds without complex chemical modification that may alter its photophysics.
-
FRET Applications: CE serves as an excellent acceptor for fluorescein-based donors.
-
Intracellular Studies: CE's carboxyl group (anionic at pH 7.4) improves solubility and prevents the membrane permeation/aggregation issues often seen with hydrophobic RB derivatives.
References
-
Neckers, D. C. (1989). "Rose Bengal."[2][3][4][5][6][7][8][9][10][11][12][13] Photochemistry and Photobiology, 47(1), 1-29.
-
Redmond, R. W., & Gamlin, J. N. (1999).[7] "A compilation of singlet oxygen yields from biologically relevant molecules." Photochemistry and Photobiology, 70(4), 391-475.
-
DeRosa, M. C., & Crutchley, R. J. (2002). "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews, 233, 351-371.
-
Molecular Probes (Thermo Fisher). "Handbook of Fluorescent Probes and Research Products: Chapter 1 – Fluorophores and Their Amine-Reactive Derivatives." (Validating 5(6)-Carboxyeosin conjugation chemistry).
-
Mokrzyński, K., & Szewczyk, G. (2024).[5] "The (un)known issue with using Rose Bengal as a standard of singlet oxygen photoproduction." Photochemistry and Photobiology. (Highlighting the aggregation protocol issue).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Photoactive Compound Vs Rose Bengal: Singlet Oxygen Yield In Saline [eureka.patsnap.com]
- 3. Comparison of the efficacy of Rose Bengal and erythrosin in photodynamic therapy against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. rsc.org [rsc.org]
- 8. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 9. Photoinactivation of herpes simplex virus by rose bengal and fluorescein. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OPG [opg.optica.org]
- 12. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rose Bengal diacetate-mediated antimicrobial photodynamic inactivation: potentiation by potassium iodide and acceleration of wound healing in MRSA-infected diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
validating 5(6)-Carboxyeosin conjugation using UV-Vis spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Strategic Overview: Beyond Standard Labeling
5(6)-Carboxyeosin is not merely a "redder" alternative to Fluorescein; it is a functional tool with distinct photophysical properties.[1][2] While often used as a scaffold for targeted photodynamic therapy (PDT) or Chromophore-Assisted Light Inactivation (CALI) due to its high singlet oxygen quantum yield (
Unlike robust imaging dyes (e.g., Alexa Fluor or Rhodamine), 5(6)-Carboxyeosin is sensitive to its microenvironment.[1] This guide moves beyond basic protocols to establish a self-validating system for quantifying conjugation efficiency using UV-Vis spectroscopy.
Comparative Analysis: The Selection Matrix
Before initiating conjugation, confirm that 5(6)-Carboxyeosin is the optimal choice for your application against common alternatives.[1]
| Feature | 5(6)-Carboxyeosin | Fluorescein (5-FAM/FITC) | Rhodamine (TRITC/TAMRA) |
| Primary Utility | Photosensitizer (CALI/PDT) , Acceptor in FRET | General Imaging, pH Sensing | High-Contrast Imaging |
| Excitation ( | ~525 nm | ~494 nm | ~555 nm |
| Emission ( | ~545 nm | ~518 nm | ~580 nm |
| Singlet Oxygen | High (~19x FITC) | Low | Negligible |
| Photostability | Low to Moderate | Low | High |
| pH Sensitivity | Moderate ( | High ( | Low (pH Independent) |
| Hydrophobicity | Moderate | Hydrophilic | Hydrophobic (Aggregation risk) |
Analyst Insight: If your goal is purely long-term fluorescence imaging, choose a Rhodamine or Alexa Fluor derivative.[1] Choose 5(6)-Carboxyeosin specifically if you require light-induced protein inactivation or a specific spectral overlap for FRET applications where it acts as an acceptor to Fluorescein.[1]
The Validation Workflow
The following workflow ensures that the Degree of Labeling (DOL) is calculated based on purified signal, eliminating artifacts from free dye or protein aggregation.
Figure 1: The critical path for conjugation validation.[1] Note that Phase 2 (Purification) is the most common failure point; incomplete removal of free dye inflates DOL values.
Experimental Protocol: Self-Validating Systems
A. Conjugation Chemistry (NHS-Ester)
The Succinimidyl ester (NHS) of 5(6)-Carboxyeosin reacts efficiently with primary amines (Lysine residues) on proteins.[1]
-
Buffer Prep: Use 100 mM Sodium Bicarbonate, pH 8.3. Crucial: Avoid amine-containing buffers (Tris, Glycine) as they will quench the reaction.[1]
-
Dye Solubilization: Dissolve 5(6)-Carboxyeosin NHS ester in anhydrous DMSO immediately before use.
-
Reaction: Add dye to protein at a 10-20 molar excess. Incubate for 1 hour at room temperature in the dark.
B. Purification (The "Trust" Step)
You cannot validate conjugation without removing free dye.
-
Method: Gravity-flow size exclusion chromatography (e.g., Sephadex G-25 or PD-10 columns).[1]
-
Visual Check: You will see two bands. The faster-moving band (protein-dye conjugate) must be collected.[1] The slower band (free dye) remains in the column.
-
Validation: If the bands do not separate clearly, the protein may have aggregated or precipitated.
C. UV-Vis Data Acquisition
-
Blanking: Zero the spectrophotometer using the exact buffer used for elution (usually PBS).
-
Scanning: Scan from 250 nm to 600 nm. Do not just measure two points; the full spectrum reveals aggregation (scattering tail >600 nm).
-
Key Absorbance Points:
Technical Deep Dive: The Mathematics of Validation
To calculate the Degree of Labeling (DOL), we must correct for the fact that 5(6)-Carboxyeosin absorbs light at 280 nm, artificially inflating the apparent protein concentration.
The Correction Factor (CF) Logic
The Correction Factor (
-
Standard Value: For Eosin derivatives, this value is typically 0.30 .
-
Self-Validation: For highest accuracy, measure the
of your specific batch of free dye in your specific buffer before conjugation.
Figure 2: Logic flow for correcting protein absorbance. Failure to apply the Correction Factor results in underestimation of protein concentration and overestimation of DOL.
The Equations
1. Calculate Protein Concentration (
- : Absorbance of conjugate at 280 nm.[1][3][4]
- : Absorbance of conjugate at 525 nm.[1]
- : 0.30 (or empirically determined).[1]
-
: Molar extinction coefficient of the protein (e.g., IgG
).[1]
2. Calculate Degree of Labeling (DOL):
Critical Note: If the calculated DOL is < 1, the signal may be too weak for imaging. If DOL > 5-6 (for antibodies), the dye may quench itself or precipitate the protein. Target DOL: 2–4.
References
Sources
A Senior Application Scientist's Guide to Assessing 5(6)-Carboxyeosin Purity via HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of fluorescent probes is paramount to the accuracy and reproducibility of experimental data. In this comprehensive guide, we delve into the robust methodology of High-Performance Liquid Chromatography (HPLC) for the meticulous purity assessment of 5(6)-Carboxyeosin, a widely utilized fluorescent dye. This guide will not only provide a detailed, field-proven protocol but also explore the scientific rationale behind the methodological choices and compare HPLC with alternative analytical techniques.
The Critical Role of Purity in Fluorescent Labeling
5(6)-Carboxyeosin, a brominated derivative of carboxyfluorescein, is a potent photosensitizer and singlet oxygen generator, making it invaluable in various biological applications, including fluorescence microscopy and as a specific inhibitor of the plasma membrane calcium pump (PMCA). The presence of impurities, such as synthetic by-products or degradation products, can lead to ambiguous results, decreased labeling efficiency, and erroneous interpretations of biological phenomena. Therefore, a reliable and accurate method for purity determination is not just a quality control measure but a cornerstone of scientific integrity.
HPLC: The Gold Standard for Dye Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds like fluorescent dyes.[1] Its high resolving power allows for the separation of the main dye component from closely related impurities, providing both qualitative and quantitative data. Reversed-phase HPLC, in particular, is well-suited for separating xanthene dyes like 5(6)-Carboxyeosin based on their hydrophobicity.[2][3]
The Principle of Reversed-Phase HPLC Separation
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), typically a silica-based support chemically modified with C18 (octadecyl) alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[4] Compounds are separated based on their differential partitioning between the stationary and mobile phases. More hydrophobic molecules, like 5(6)-Carboxyeosin, will have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar impurities. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), even strongly retained compounds can be eluted efficiently, resulting in sharp peaks and improved resolution.[3]
A Validated HPLC Protocol for 5(6)-Carboxyeosin Purity Assessment
This protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and robustness.[5][6]
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a fluorescence detector. A photodiode array (PDA) detector can also be used for simultaneous absorbance measurements and peak purity analysis.[7]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good resolution and efficiency.
-
Mobile Phase A: 20 mM Ammonium Acetate in water, adjusted to pH 5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
5(6)-Carboxyeosin Standard: A well-characterized reference standard of known purity.
-
Sample: The 5(6)-Carboxyeosin sample to be tested.
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure accurate results.[8][9][10]
-
Accurately weigh approximately 1 mg of the 5(6)-Carboxyeosin sample.
-
Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
A gradient elution is employed to ensure the separation of both early-eluting polar impurities and the main, more hydrophobic, 5(6)-Carboxyeosin peak.
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~490 nm, Emission: ~520 nm |
| PDA Detector (Optional) | 200-600 nm, monitoring at 490 nm |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Analysis and Purity Calculation
The purity of the 5(6)-Carboxyeosin sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Peak purity can be further assessed using a PDA detector by comparing the spectral homogeneity across the peak.
Visualizing the HPLC Workflow
Sources
- 1. agilent.com [agilent.com]
- 2. Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. organomation.com [organomation.com]
A Head-to-Head Comparison of 5(6)-Carboxyeosin and 5(6)-Carboxytetramethylrhodamine (TAMRA) for Brightness in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Brightness, a key performance metric, dictates the sensitivity and clarity of detection in applications ranging from immunofluorescence to high-throughput screening. This guide provides an in-depth, objective comparison of two widely used fluorescent dyes: 5(6)-Carboxyeosin and 5(6)-Carboxytetramethylrhodamine (TAMRA). Through a synthesis of their photophysical properties and practical bioconjugation performance, this document aims to empower researchers to make an informed choice for their specific application.
Understanding Fluorophore Brightness: More Than Just Emission
The perceived brightness of a fluorophore is not solely determined by how intensely it fluoresces. It is a product of two fundamental photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ) .
-
Molar Extinction Coefficient (ε): This value represents a molecule's ability to absorb photons at a specific wavelength. A higher extinction coefficient means the dye is more efficient at capturing light energy. It is measured in units of M⁻¹cm⁻¹.
-
Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed. It quantifies the efficiency of the fluorescence process. A quantum yield of 1.0 indicates that for every photon absorbed, a photon is emitted.
The intrinsic brightness of a fluorophore is therefore calculated as:
Brightness = ε × Φ
A high brightness value is desirable as it leads to a stronger signal, enabling the detection of low-abundance targets.[1]
Core Photophysical Properties: A Quantitative Showdown
A direct comparison of the key photophysical parameters of 5(6)-Carboxyeosin and 5(6)-TAMRA reveals their distinct optical characteristics. While data for 5(6)-Carboxyeosin is less commonly published in direct comparison to more modern dyes, its properties can be inferred from its parent compound, carboxyfluorescein, and its brominated nature.
| Property | 5(6)-Carboxyeosin (Derived from Carboxyfluorescein) | 5(6)-Carboxytetramethylrhodamine (TAMRA) |
| Excitation Maximum (λex) | ~492 nm | ~553-560 nm[2][3] |
| Emission Maximum (λem) | ~517 nm | ~575-583 nm[2][3] |
| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹[4] | ~90,000 - 95,000 M⁻¹cm⁻¹[5][6] |
| Quantum Yield (Φ) | ~0.93 (unconjugated carboxyfluorescein)[7] | ~0.1 - 0.3[8] |
| Calculated Brightness (ε x Φ) | ~77,190 | ~9,000 - 28,500 |
Note: The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the molecule to which the dye is conjugated.[8] The quantum yield of Carboxyeosin is expected to be lower than its parent carboxyfluorescein due to the heavy atom effect of the bromine atoms, which promotes intersystem crossing and reduces fluorescence. However, even with a significant reduction, its initial high quantum yield suggests it remains a bright fluorophore.
Spectral Profiles and Practical Implications
The spectral characteristics of these dyes dictate their suitability for different instrumentation and multiplexing experiments. 5(6)-Carboxyeosin, with its excitation and emission in the blue-green region of the spectrum, is well-suited for instruments with a 488 nm laser line. In contrast, 5(6)-TAMRA is a bright, orange-fluorescent dye ideally excited by 532 nm or 546 nm laser lines.[2] This makes it compatible with a different set of lasers and allows for its use in combination with blue or green emitting fluorophores with minimal spectral overlap.
Performance in Bioconjugation: From Free Dye to Functional Probe
The true test of a fluorescent label's utility lies in its performance after conjugation to a biomolecule, such as an antibody or a protein. The process of conjugation can alter the photophysical properties of a dye, and the efficiency of the labeling reaction is paramount. Both 5(6)-Carboxyeosin and 5(6)-TAMRA are available with a carboxylic acid functional group, which can be coupled to primary amines (like the side chain of lysine residues in proteins) using a two-step process involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10]
The EDC/NHS chemistry first activates the carboxyl group of the dye to form a semi-stable NHS ester, which then readily reacts with primary amines on the target biomolecule to form a stable amide bond.[9][11]
EDC/NHS coupling workflow for protein labeling.
Experimental Protocol: Protein Labeling with Carboxylic Acid Dyes
This protocol provides a general framework for labeling proteins with either 5(6)-Carboxyeosin or 5(6)-TAMRA. Optimization of the dye-to-protein ratio is crucial for achieving the desired degree of labeling (DOL).
Materials:
-
Protein to be labeled (e.g., IgG antibody) in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
5(6)-Carboxyeosin or 5(6)-TAMRA.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[12][13]
-
Purification column (e.g., gel filtration column like Sephadex G-25).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[12][14]
-
Prepare the Dye Stock Solution: Dissolve the carboxylic acid dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL each.
-
Activation of the Dye:
-
In a separate microfuge tube, combine a calculated amount of the dye stock solution with a 1.5 to 2-fold molar excess of both EDC and NHS solutions.
-
Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
-
Labeling Reaction:
-
Add the activated dye solution to the protein solution. A starting point for optimization is a 10-20 fold molar excess of dye to protein.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
Protein labeling experimental workflow.
Head-to-Head Comparison and Recommendations
| Feature | 5(6)-Carboxyeosin | 5(6)-Carboxytetramethylrhodamine (TAMRA) |
| Excitation/Emission | Blue-Green (compatible with 488 nm lasers) | Orange-Red (compatible with 532/546 nm lasers)[2] |
| Intrinsic Brightness | Potentially very high, but subject to quenching. | Moderately high and reliable. |
| Photostability | Generally lower than rhodamines. | Good photostability.[15] |
| pH Sensitivity | Fluorescence is pH-dependent. | Fluorescence is stable across a wide pH range.[15] |
| Cost | Generally more economical. | Moderately priced. |
| Common Applications | General fluorescence labeling, photosensitizer.[16] | FRET, immunofluorescence, nucleic acid labeling.[3][6] |
Recommendations for Researchers:
-
For applications requiring the highest possible sensitivity with a 488 nm laser and where pH can be maintained at an optimal level, 5(6)-Carboxyeosin is a strong candidate. However, researchers should be mindful of its susceptibility to photobleaching and potential for lower quantum yield upon conjugation.
-
For experiments demanding high photostability, pH insensitivity, and compatibility with green-yellow laser lines, 5(6)-TAMRA is the more robust and reliable choice. Its consistent performance and well-characterized properties make it a workhorse fluorophore in many laboratories.
-
When performing Förster Resonance Energy Transfer (FRET) experiments, TAMRA is an excellent acceptor for fluorescein-based donors like Carboxyeosin. [6]
Conclusion
The choice between 5(6)-Carboxyeosin and 5(6)-TAMRA is not a matter of one being definitively "better" than the other, but rather which is better suited for a specific experimental context. By understanding their fundamental photophysical properties and considering the practical aspects of bioconjugation and experimental conditions, researchers can select the optimal fluorophore to achieve bright, sensitive, and reliable results.
References
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Shafiee, A., et al. (2018). Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Korshun, V. A., et al. (2000). Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. ResearchGate. Retrieved from [Link]
-
Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]
-
AxisPharm. (2024). The use of fluorescent dyes and how to judge the brightness? Retrieved from [Link]
-
Aghmih, F., et al. (2022). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. ResearchGate. Retrieved from [Link]
-
Dvorakova, P., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein. Loschmidt Laboratories. Retrieved from [Link]
-
Edwards, W. B., et al. (2011). Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer. PMC. Retrieved from [Link]
-
FluoroFinder. (2023). Tips for Fluorophore Selection. Retrieved from [Link]
-
Dvorakova, P., et al. (2012). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). ResearchGate. Retrieved from [Link]
-
Maecker, H. T., et al. (2004). Selecting Fluorochrome Conjugates for Maximum Sensitivity. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
Sources
- 1. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]
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- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 5. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
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- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]
A Senior Application Scientist's Guide to Confirming Cellular Uptake with 5(6)-Carboxyeosin using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular analysis, quantifying the uptake of molecules into cells is a cornerstone of research, from fundamental cell biology to drug discovery.[1][2][3] This guide provides an in-depth comparison of 5(6)-Carboxyeosin and its alternatives for measuring cellular uptake via flow cytometry. As a senior application scientist, my aim is to equip you with not only the protocols but also the scientific rationale to design robust and self-validating experiments.
The Principle of Fluorescence-Based Cellular Uptake Assays
Cellular uptake assays are vital for understanding how compounds interact with and enter cells.[3] A common and powerful method involves the use of fluorescent probes. These molecules, upon entering the cell, emit a detectable signal that can be quantified on a per-cell basis using flow cytometry. The intensity of the fluorescence signal is directly proportional to the amount of the probe that has been internalized.
5(6)-Carboxyeosin is a brominated analog of carboxyfluorescein. While it is also known as a photosensitizer and singlet oxygen generator, its fluorescent properties make it a candidate for cellular uptake studies.
Comparing 5(6)-Carboxyeosin with Key Alternatives
The choice of fluorescent probe is critical and depends on the specific experimental goals. Here, we compare 5(6)-Carboxyeosin with two widely used alternatives: Calcein AM and Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE).
| Feature | 5(6)-Carboxyeosin | Calcein AM | CFDA-SE (CFSE) |
| Mechanism of Action | Enters cells and fluoresces. The exact mechanism of entry can vary. | A non-fluorescent, cell-permeant compound hydrolyzed by intracellular esterases to the fluorescent Calcein.[4][5][6] | A non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent CFSE, which then covalently labels intracellular proteins.[7][8][9][10] |
| Cellular Retention | Retention can be variable and may require optimization to prevent efflux. | Excellent retention due to the highly charged nature of Calcein.[6] | Excellent, due to covalent labeling of intracellular components.[7][8][10] |
| Toxicity | Can be toxic at higher concentrations due to its photosensitizing properties. | Generally low toxicity, making it suitable for live-cell imaging and long-term studies.[11] | Can be toxic and may induce growth arrest or apoptosis at higher concentrations.[12] |
| Primary Application | Cellular uptake, intracellular pH sensing. | Cell viability, membrane integrity, and short-term cell tracking.[4][6][11] | Long-term cell tracking and proliferation assays.[7][8][9][10] |
| Excitation/Emission (nm) | ~492 / 517 | ~494 / 517[4] | ~495 / 519 (hydrolyzed product)[7] |
Expert Insight: While 5(6)-Carboxyeosin can be used for uptake studies, its potential for photosensitivity-induced toxicity requires careful consideration. For straightforward viability and uptake quantification, Calcein AM often presents a more robust and less cytotoxic option.[4][11] For long-term tracking of cell populations post-uptake, CFDA-SE is the gold standard due to its covalent labeling.[7][8][10]
Experimental Workflow: A Self-Validating System
A well-designed flow cytometry experiment for cellular uptake should include controls that validate the observations at each step.
Caption: A validated workflow for measuring cellular uptake.
Detailed Experimental Protocol: 5(6)-Carboxyeosin Uptake
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
Materials:
-
5(6)-Carboxyeosin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
-
Your cells of interest in suspension
Protocol:
-
Prepare a 10 mM stock solution of 5(6)-Carboxyeosin in DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Preparation:
-
Harvest your cells and prepare a single-cell suspension.
-
Count the cells and assess viability using a method like Trypan Blue exclusion. Ensure viability is >95%.
-
Resuspend the cells in pre-warmed culture medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of 5(6)-Carboxyeosin by diluting the stock solution in your chosen buffer. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Add the 5(6)-Carboxyeosin working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Crucial Controls:
-
Unstained Control: Cells incubated with buffer only. This is essential for setting the negative gate.
-
Vehicle Control: Cells incubated with the same concentration of DMSO used in the staining condition. This controls for any effects of the solvent.
-
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of cold PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect fluorescence emission in the green channel (typically around 525/50 nm).
-
Collect at least 10,000 events for each sample.
-
Gating Strategy: Isolating the Signal from the Noise
A logical gating strategy is paramount for accurate data.[13][14][15][16]
Caption: Hierarchical gating strategy for uptake analysis.
Explanation of Gating Steps:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): The initial gate is set on the FSC-A versus SSC-A plot to isolate the main cell population and exclude cellular debris.[15][16]
-
Singlet Gating: To ensure that each event corresponds to a single cell, a gate is drawn on a plot of FSC-A (Area) versus FSC-H (Height) or FSC-W (Width) to exclude doublets and aggregates.[15]
-
Fluorescence Analysis: The final population of single, live cells is then analyzed for fluorescence intensity in the appropriate channel (e.g., FITC or GFP channel for 5(6)-Carboxyeosin). The Median Fluorescence Intensity (MFI) is a robust statistical measure of the central tendency of the fluorescence distribution.
Interpreting the Data and Validating Your Results
The primary output of this experiment will be a histogram showing the fluorescence intensity of your cell populations.
-
Positive Uptake: A shift in the fluorescence histogram to the right for your stained cells compared to the unstained control indicates successful cellular uptake.
-
Quantification: The degree of uptake can be quantified by comparing the MFI of the stained sample to that of the control.
-
Self-Validation:
-
The unstained control defines your negative population.
-
The vehicle control ensures that the observed fluorescence is not an artifact of the solvent.
-
Including a positive control (a compound known to be taken up by the cells) can further validate your assay.
-
For a more advanced validation, you can perform a time-course experiment to observe the kinetics of uptake or a concentration-dependent experiment to determine saturation.[2]
-
Conclusion
Confirming cellular uptake with 5(6)-Carboxyeosin by flow cytometry is a feasible and informative technique. However, as a discerning scientist, it is crucial to understand its properties and limitations in comparison to alternatives like Calcein AM and CFDA-SE. By employing a robust experimental design with appropriate controls and a stringent gating strategy, you can generate reliable and reproducible data. This guide provides the foundational knowledge and protocols to confidently incorporate this assay into your research, contributing to a deeper understanding of cellular processes and the development of novel therapeutics.
References
-
Assay Genie. (2024, November 5). Flow Cytometry Gating: A Comprehensive Guide. Retrieved from [Link]
-
Boster Bio. (2025, April 3). Comprehensive Guide to Gating Strategies in Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Calcein AM Cell Viability Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). Calcein AM Cell Viability Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
-
Jose, S., et al. (2019). Cellular uptake study using flow cytometry. ResearchGate. Retrieved from [Link]
-
KCAS Bio. (2022, February 26). Flow Cytometry Gating Strategy: Best Practices. Retrieved from [Link]
-
Loschmidt Laboratories. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein. Retrieved from [Link]
-
News-Medical. (2018, December 18). Gating Strategies for Flow Cytometry. Retrieved from [Link]
-
PubChem. (n.d.). 5(6)-Carboxyeosin for fluorescence. Retrieved from [Link]
-
Tonbo Biosciences. (n.d.). Cell Functional Dyes. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Flow Cytometry Core Facility Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]
Sources
- 1. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 5. Calcein-AM is a detector of intracellular oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]
- 10. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 11. inmunobiomedica.cl [inmunobiomedica.cl]
- 12. med.virginia.edu [med.virginia.edu]
- 13. news-medical.net [news-medical.net]
- 14. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. assaygenie.com [assaygenie.com]
Spectral Interaction Guide: 5(6)-Carboxyeosin & GFP
[1]
Executive Summary
The combination of 5(6)-Carboxyeosin (a functionalized derivative of Eosin Y) and Green Fluorescent Protein (GFP/EGFP) presents a unique spectral challenge.[1] Unlike standard multicolor pairs (e.g., GFP/RFP) designed for separation, these two fluorophores exhibit significant spectral overlap .[2]
This guide analyzes this overlap not merely as an imaging artifact, but as a dual-edged feature:
-
The Conflict: In multiplex imaging, the overlap necessitates strict filter management and spectral unmixing to prevent false positives (bleed-through).
-
The Utility: The overlap is sufficient to support FRET (Fluorescence Resonance Energy Transfer) , where GFP acts as a donor and Carboxyeosin as an acceptor. Furthermore, the high singlet oxygen yield of Eosin allows for Chromophore-Assisted Light Inactivation (CALI) of GFP-tagged targets.[1]
Part 1: Spectral Characterization[1]
To understand the interaction, we must first isolate the fundamental photophysical properties of both reporters.
Table 1: Comparative Spectral Properties[1]
| Property | EGFP (Enhanced GFP) | 5(6)-Carboxyeosin | Interaction Note |
| Excitation Max | 488 nm | ~525 nm | 488 nm laser can weakly excite Eosin (~15-20% efficiency).[1] |
| Emission Max | 507–509 nm | ~546 nm | Emission peaks are separated by <40 nm, causing detector crosstalk. |
| Molar Extinction Coeff. | ~56,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | Eosin is significantly brighter per molecule but prone to quenching. |
| Quantum Yield (QY) | 0.60 | 0.67 (in water) | Both are highly fluorescent, but Eosin's QY is sensitive to pH/environment.[1] |
| ROS Generation | Low | Very High | Eosin generates singlet oxygen (¹O₂) ~19x more efficiently than Fluorescein.[1] |
The Spectral Conflict Visualized
The following diagram illustrates the light path and the specific zones where overlap occurs.
Caption: Figure 1. Spectral flow showing the "Danger Zone" where GFP emission drives Eosin excitation (FRET) or bleeds into the Eosin detection channel.
Part 2: The Overlap Analysis (The Core)
Scenario A: Multiplexing (Avoiding the Interaction)
If your goal is to image GFP and Carboxyeosin as distinct markers, the spectral overlap is a liability.
The Problem:
-
Excitation Crosstalk: The 488 nm laser used for GFP will partially excite Carboxyeosin.
-
Emission Bleed-through: The tail of GFP emission extends well past 550 nm, leaking into the channel typically reserved for Eosin detection.
The Solution (Filter Strategy): You cannot use standard "FITC/TRITC" sets. You must use narrow bandpass filters .
-
GFP Channel: Exciter 470/40x | Emitter 510/20m (Strict cutoff at 520nm to avoid Eosin).[1]
-
Eosin Channel: Exciter 545/25x (Must be >535nm to avoid exciting GFP) | Emitter 575/30m.[1]
Scenario B: FRET (Exploiting the Interaction)
Because the emission spectrum of GFP (Donor) overlaps with the excitation spectrum of Carboxyeosin (Acceptor), this pair can be used for FRET.
-
Overlap Integral (
): The area of overlap is substantial.[1] -
Förster Radius (
): While not as standardized as CFP-YFP, the for Fluorescein-Eosin pairs is typically estimated at 50–55 Å .[1] -
Mechanism: When GFP is excited at 488 nm, if Carboxyeosin is within ~5-10 nm, GFP emission is quenched, and Carboxyeosin emits at 546 nm (Sensitized Emission).[1]
Scenario C: CALI (The Destructive Interaction)
Critical Warning: 5(6)-Carboxyeosin is a potent singlet oxygen generator.[1]
-
If you excite Eosin (525 nm) while it is in close proximity to GFP, the generated ROS (Reactive Oxygen Species) can photobleach or damage the GFP chromophore.
-
Application: This is used intentionally in CALI assays to inactivate specific proteins, but it can ruin standard imaging experiments if not controlled.
Part 3: Experimental Workflow & Protocols
Workflow Logic: Decision Matrix
Caption: Figure 2. Decision matrix for selecting the correct experimental protocol based on the intended interaction.
Protocol 1: Quantifying Crosstalk (Self-Validating System)
Use this protocol to determine if your specific microscope configuration can separate the signals.[1]
-
Prepare Single-Label Controls:
-
Sample A: GFP only.
-
Sample B: 5(6)-Carboxyeosin only.[1]
-
Sample C: Unlabeled (Autofluorescence control).
-
-
Acquire Images:
-
Image Sample A using the "Eosin Channel" settings. Any signal here is Bleed-through .[1]
-
Image Sample B using the "GFP Channel" settings. Any signal here is Direct Excitation Crosstalk .
-
-
Calculate Correction Factors:
-
Apply Spectral Unmixing: Use these factors to mathematically subtract the contaminating signal from your dual-labeled experimental images.
Protocol 2: FRET by Acceptor Photobleaching
The most robust method to verify interaction between GFP and Carboxyeosin.
-
Pre-Bleach Imaging: Acquire a baseline image of GFP (Donor) intensity (
).[1] -
Photobleach Acceptor: Use a high-intensity 530–550 nm laser to bleach the Carboxyeosin signal to <10% of its initial value.
-
Note: Eosin bleaches relatively quickly compared to GFP.
-
-
Post-Bleach Imaging: Immediately acquire a GFP image (
).[1] -
Calculate Efficiency (
):
Part 4: Scientific Integrity & Troubleshooting
Causality & Mechanism
-
Why 5(6)-Carboxyeosin? The "5(6)" refers to a mixture of isomers.[1] For spectral purposes, these are identical. The carboxyl group is the critical "handle" for conjugating the dye to antibodies or ligands.
-
The pH Factor: Eosin fluorescence is pH-sensitive (though less so than Fluorescein).[1] Ensure your mounting medium is buffered to pH > 7.0. Acidic environments will quench Eosin and alter the spectral overlap integral.
Common Pitfalls
-
The "Ghost" Signal: You see Eosin signal in the GFP channel.
-
Phototoxicity: Your cells die during imaging.
-
Cause: Eosin generates singlet oxygen upon excitation.[3]
-
Fix: Add ROS scavengers (Ascorbic acid or Trolox) to the media, unless you are intentionally performing CALI.
-
References
-
Patterson, G. H., et al. (2000).[4] Förster distances for GFP FRET pairs. Biophysical Journal. (Referenced for general GFP spectral properties and FRET logic).
-
Bulina, M. E., et al. (2006). Chromophore-assisted light inactivation (CALI) using the phototoxic fluorescent protein KillerRed.[1] Nature Protocols. (Contextual reference for Eosin-like ROS generation mechanisms).
-
Thermo Fisher Scientific. (n.d.).[1] Fluorescence SpectraViewer. (Used for spectral overlay verification of EGFP and Eosin Y derivatives).[1]
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for FRET efficiency and overlap integral calculations).
Sources
- 1. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]
- 2. Untitled Document [zeiss-campus.magnet.fsu.edu]
- 3. Investigation of the photobleaching process of eosin Y in aqueous solution by thermal lens spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An experimental study of GFP-based FRET, with application to intrinsically unstructured proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Evaluating 5(6)-Carboxyeosin Toxicity in Live Cell Imaging & CALI
Executive Summary: Feature or Flaw?
Verdict: For standard live-cell imaging, 5(6)-Carboxyeosin is functionally obsolete due to extreme phototoxicity and rapid bleaching. Its performance is vastly inferior to modern alternatives like Alexa Fluor 546 or Janelia Fluor dyes.
However, for Chromophore-Assisted Light Inactivation (CALI) , 5(6)-Carboxyeosin is a gold-standard tool . Its high toxicity is not a flaw but the primary mechanism of action. This guide evaluates the dye’s performance profile, distinguishing its utility as a molecular scalpel (CALI) versus its liability as an imaging label.
Mechanism of Action: The Physics of Toxicity
To understand why 5(6)-Carboxyeosin is toxic, we must look at the Heavy Atom Effect . 5(6)-Carboxyeosin is a brominated derivative of fluorescein. The presence of bromine atoms facilitates Intersystem Crossing (ISC) , pushing the fluorophore from an excited singlet state to a long-lived triplet state.
While in this triplet state, the dye transfers energy to ground-state molecular oxygen (
Diagram: The Phototoxic Pathway
Figure 1: The mechanism of 5(6)-Carboxyeosin phototoxicity.[2] The bromine substituents promote the triplet state, generating singlet oxygen.
Comparative Analysis: Eosin vs. Alternatives
The following table contrasts 5(6)-Carboxyeosin with its parent compound (Fluorescein) and the modern standard for stable imaging (Alexa Fluor 546).
| Feature | 5(6)-Carboxyeosin | Fluorescein (FITC/FAM) | Alexa Fluor 546 |
| Primary Use | CALI / Photosensitization | pH Sensing / General Imaging | Long-term Live Imaging |
| Singlet Oxygen Yield ( | ~0.57 (High) | ~0.03 (Low) | < 0.001 (Negligible) |
| ROS Potency | ~19x vs Fluorescein | Baseline | Minimal |
| Photostability | Very Poor (Bleaches rapidly) | Poor | Excellent |
| Cell Viability (1 hr) | < 40% (under illumination) | > 80% | > 95% |
| Brightness | Moderate | High | High |
Analysis:
-
For Imaging: Alexa Fluor 546 is superior. It produces virtually no ROS, allowing cells to survive long time-lapse experiments.
-
For CALI: Carboxyeosin is superior. It generates a localized "kill zone" (~4-6 nm radius) of singlet oxygen, inactivating specific proteins without killing the entire cell immediately [1].
Experimental Validation Protocols
To empirically evaluate 5(6)-Carboxyeosin toxicity in your specific cell line, use the following self-validating workflows.
Protocol A: Quantifying ROS Generation (SOSG Assay)
This protocol uses Singlet Oxygen Sensor Green (SOSG) , a probe that becomes fluorescent only in the presence of singlet oxygen.[3]
Reagents:
-
5(6)-Carboxyeosin (Target dye)
-
Singlet Oxygen Sensor Green (SOSG) reagent (Invitrogen/Thermo Fisher)
-
Positive Control: Rose Bengal (Known ROS generator)
-
Negative Control: PBS only
Workflow:
-
Preparation: Dissolve SOSG in methanol to 5 mM stock. Dilute to 10 µM in PBS.
-
Loading: Treat cells with 5(6)-Carboxyeosin-conjugated antibody (or free dye) for 30 mins. Wash 3x with PBS.
-
Sensor Addition: Add SOSG working solution to cells.
-
Irradiation: Expose cells to 520 nm light (LED or Laser) for defined intervals (0, 10, 30, 60 seconds).
-
Measurement: Measure fluorescence emission at 525 nm (Excitation 504 nm). Note: SOSG excitation overlaps with Eosin; use appropriate bandpass filters or time-gated acquisition if available.
Protocol B: Live-Cell Phototoxicity Assay
This determines the "safe window" for imaging before cell death occurs.
Step-by-Step:
-
Seeding: Seed HeLa or CHO cells in a 96-well glass-bottom plate.
-
Staining: Label cells with 5(6)-Carboxyeosin (10 µM).
-
Counter-stain: Add Propidium Iodide (PI) (1 µg/mL). PI is membrane impermeable and only stains dead cells red.
-
Time-Lapse: Image every 5 minutes using 520 nm excitation.
-
Quantification: Count the number of PI-positive nuclei over time.
Diagram: Experimental Workflow
Figure 2: Dual-stream validation workflow for ROS quantification and cell viability.
Technical Guidelines for Researchers
When to USE 5(6)-Carboxyeosin
-
Targeted Inactivation: You need to knock out a specific protein's function spatially and temporally (CALI).
-
Electron Microscopy: Eosin can be used for photo-oxidation of diaminobenzidine (DAB) to create electron-dense precipitates for correlative light and electron microscopy (CLEM) [2].
When to AVOID 5(6)-Carboxyeosin
-
Live Cell Tracking: Do not use for tracking organelle movement or protein dynamics >1 minute. The ROS generated will depolarize mitochondria and disrupt cytoskeletal integrity.
-
Multi-color Imaging: Its broad emission spectrum often bleeds into the TRITC/Rhodamine channel, and its bleaching products can be fluorescent in other channels.
References
-
Jay, D. G. (1988). Selective destruction of protein function by chromophore-assisted laser inactivation. Proceedings of the National Academy of Sciences, 85(15), 5454-5458. Link
-
Deerinck, T. J., et al. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. Journal of Cell Biology, 126(4), 901-910. Link
-
Molecular Probes (Thermo Fisher). Singlet Oxygen Sensor Green (SOSG) Product Information. Link
-
Niu, G., et al. (2016).[4][5] Deep-Red and Near-Infrared Xanthene Dyes for Rapid Live Cell Imaging.[4][5] Journal of Organic Chemistry, 81(17), 7393-7399.[4] Link
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
